Boc-Gly-Sar-OH
Description
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Properties
IUPAC Name |
2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)11-5-7(13)12(4)6-8(14)15/h5-6H2,1-4H3,(H,11,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYXZTSJRJLBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450546 | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133498-97-2 | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of Boc-Gly-Sar-OH?
An In-depth Technical Guide to the Structure and Synthesis of Boc-Gly-Sar-OH
Introduction
This compound is a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. Comprising N-terminally protected glycine (Boc-Gly) and sarcosine (Sar, N-methylglycine), this molecule serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. Its N-methylated backbone, conferred by the sarcosine residue, can enhance metabolic stability and influence the conformational properties of the resulting peptides. This guide provides a comprehensive overview of the structure, properties, and a representative synthetic protocol for this compound.
Chemical Structure and Properties
This compound consists of a glycine residue whose amino group is protected by a tert-butoxycarbonyl (Boc) group, linked via a peptide bond to a sarcosine residue. The sarcosine provides a free carboxylic acid at the C-terminus.
IUPAC Name: 2-((2-((tert-butoxycarbonyl)amino)acetyl)(methyl)amino)acetic acid
Chemical Structure:
The structure is a linear peptide with the sequence Boc-Gly-Sar. The Boc group is attached to the nitrogen of glycine, and the carboxyl group of glycine is connected to the nitrogen of sarcosine.
Physicochemical Properties
The key quantitative data for this compound and its constituent protected amino acids are summarized in the table below for comparative analysis.
| Property | This compound | Boc-Gly-OH | Boc-Sar-OH |
| CAS Number | 133498-97-2[1] | 4530-20-5 | 13734-36-6[2] |
| Molecular Formula | C10H18N2O5 | C7H13NO4[3] | C8H15NO4[4] |
| Molecular Weight | 246.26 g/mol [1] | 175.18 g/mol [3] | 189.21 g/mol [2] |
| Appearance | White to off-white solid | Powder or crystals | White to off-white crystalline powder[5] |
| Melting Point (°C) | Not available | 86-89 | 88-90[2] |
| Solubility | Not available | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[6] | Soluble in DMF, DCM, methanol, ethanol; sparingly soluble in water[5] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxylic acid of Boc-Gly-OH and its subsequent reaction with the secondary amine of sarcosine.
Materials and Reagents
-
Boc-Gly-OH
-
Sarcosine (N-methylglycine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl), 1 M aqueous solution
Synthesis Procedure
-
Activation of Boc-Gly-OH:
-
Dissolve Boc-Gly-OH (1.0 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the cooled solution while stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve sarcosine (1.2 equivalents) in a saturated aqueous solution of sodium bicarbonate.
-
Filter the activated ester solution from step 1 to remove the DCU precipitate.
-
Slowly add the filtrate (the activated Boc-Gly-OSu ester in DMF) to the sarcosine solution with vigorous stirring.
-
Let the reaction proceed overnight at room temperature.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
-
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the solution-phase synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Gly-Sar-OH, or tert-butoxycarbonyl-glycyl-sarcosine, is a protected dipeptide of increasing interest in the fields of medicinal chemistry and drug development. Its structure, incorporating a Boc-protected glycine residue and a sarcosine (N-methylglycine) residue, offers unique physicochemical properties that are advantageous for various applications, including its use as a cleavable linker in Antibody-Drug Conjugates (ADCs). The presence of the N-methylated sarcosine can enhance proteolytic stability, a desirable characteristic for drug delivery systems. This guide provides a comprehensive overview of the available technical information on the chemical properties and stability of this compound, intended to support researchers and developers in its application.
Chemical Properties
The fundamental chemical properties of this compound are summarized below. While specific experimental data for the combined molecule is limited in publicly accessible literature, properties can be reliably estimated from its constituent parts, Boc-Gly-OH and Boc-Sar-OH.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Calculated/Estimated) | Boc-Gly-OH[1][2][3][4][5][6][7][8] | Boc-Sar-OH[9][10][11][12] |
| Molecular Formula | C11H20N2O5 | C7H13NO4 | C8H15NO4 |
| Molecular Weight | 260.29 g/mol | 175.18 g/mol | 189.21 g/mol |
| Appearance | White to off-white solid (Expected) | White to off-white powder or crystals | White to off-white crystalline powder |
| Melting Point | Not available | 86-89 °C | 88-90 °C |
| Solubility | Expected to be soluble in DMSO and other polar organic solvents. | Soluble in DMSO (100 mg/mL).[7] | Soluble in DMSO (200 mg/mL).[10][13] Sparingly soluble in water. Soluble in DMF, DCM, methanol, ethanol.[10] |
| pKa | Not available | Not available | Not available |
Synthesis and Purification
A standard approach to the synthesis of this compound involves the coupling of Boc-Gly-OH to a sarcosine derivative, followed by deprotection if necessary. A representative solution-phase synthesis protocol is outlined below.
Experimental Protocol: Solution-Phase Synthesis of this compound
Objective: To synthesize this compound by coupling Boc-Glycine with Sarcosine methyl ester, followed by saponification.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Coupling of Boc-Gly-OH and H-Sar-OMe
-
Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add H-Sar-OMe·HCl (1.0 eq) and DIPEA (2.2 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.
-
Combine the filtrate and washes, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Sar-OMe.
Step 2: Saponification of Boc-Gly-Sar-OMe
-
Dissolve the crude Boc-Gly-Sar-OMe in a mixture of THF and water.
-
Cool the solution to 0 °C and add LiOH (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude this compound by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford the pure product.[14][15]
Stability Profile
The stability of this compound is a critical parameter for its storage and application, particularly in the context of drug development where linker stability is paramount.
pH Stability
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to its removal, yielding Gly-Sar-OH.[5] The peptide bond itself is relatively stable to acid-catalyzed hydrolysis under mild conditions, but prolonged exposure to strong acids and high temperatures can lead to cleavage.[16]
-
Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[5] The amide bond is also more resistant to hydrolysis under these conditions compared to acidic environments, although hydrolysis can occur at elevated temperatures and extreme pH.[16]
Thermal Stability
While specific data for this compound is not available, studies on similar Boc-protected amino acids and peptides indicate that thermal degradation can occur at elevated temperatures, often leading to the loss of the Boc group.
Enzymatic Stability
The presence of the N-methylated sarcosine residue is expected to confer a degree of resistance to enzymatic degradation by proteases. Many proteases have specificity for peptide bonds involving L-amino acids with a free N-H group for hydrogen bonding within the active site. The N-methylation in sarcosine disrupts this hydrogen bonding capability, potentially hindering enzymatic cleavage of the Gly-Sar bond.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of this compound.
Table 2: Analytical Methodologies
| Technique | Expected Observations |
| 1H NMR | Characteristic signals for the Boc group (singlet, ~1.4 ppm), the glycine α-protons, the sarcosine α-protons, and the N-methyl protons of sarcosine.[4][7] |
| 13C NMR | Resonances corresponding to the carbonyl carbons of the Boc group and the peptide backbone, the quaternary carbon and methyl carbons of the Boc group, and the α-carbons and N-methyl carbon of the amino acid residues.[2] |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]+ and/or sodiated adduct [M+Na]+ should be observed. Fragmentation may show loss of the Boc group or cleavage of the peptide bond.[17] |
| HPLC | A single major peak on a reversed-phase column (e.g., C18) using a gradient of acetonitrile in water with an additive like TFA.[16] |
Application as a Cleavable ADC Linker
This compound is described as a cleavable linker for use in Antibody-Drug Conjugates (ADCs).[18] In this context, the dipeptide moiety serves as a substrate for lysosomal proteases, such as Cathepsin B, leading to the release of the cytotoxic payload within the target cancer cell.
The general mechanism for protease-cleavable dipeptide linkers involves:
-
ADC binding to the target antigen on the cell surface.
-
Internalization of the ADC-antigen complex into an endosome.
-
Trafficking to the lysosome.
-
Enzymatic cleavage of the dipeptide linker by lysosomal proteases.
-
Release of the drug payload inside the cell.[19][20][21][22]
The Gly-Sar linkage is a potential site for proteolytic cleavage, although the N-methylation of sarcosine may influence the rate and specificity of this cleavage.
Conclusion
This compound is a valuable building block in peptide chemistry with promising applications in drug delivery, particularly as a component of cleavable linkers in ADCs. Its chemical properties are largely dictated by the Boc protecting group and the N-methylated sarcosine residue. While specific experimental data for the combined molecule is not extensively available, its behavior can be reasonably predicted from related compounds. Further research into its detailed stability profile and enzymatic cleavage kinetics would be beneficial for its broader application in the development of novel therapeutics.
References
- 1. Boc-Gly-OH = 99.0 T 4530-20-5 [sigmaaldrich.com]
- 2. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]
- 4. Boc-Gly-OH | CAS#:4530-20-5 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boc-Gly-OH [chembk.com]
- 9. BOC-SAR-OH | 13734-36-6 [chemicalbook.com]
- 10. Boc-Sar-OH - SRIRAMCHEM [sriramchem.com]
- 11. peptide.com [peptide.com]
- 12. Boc-Sar-OH, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 22. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
An In-depth Technical Guide to the Synthesis and Purification of Boc-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the dipeptide Boc-Gly-Sar-OH, a valuable building block in peptide chemistry and drug development. The methodologies outlined below are based on established principles of solution-phase peptide synthesis, offering a robust approach for obtaining high-purity this compound. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Overview of Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1. This data is essential for the planning and execution of the synthesis and purification steps.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | White powder or crystals | 4530-20-5 |
| Sarcosine methyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | White powder | 13515-93-0 |
| This compound | C₁₀H₁₈N₂O₅ | 246.26 | Expected to be a white solid | 941296-80-6 |
Synthetic Strategy and Workflow
The synthesis of this compound is proposed via a solution-phase approach, which involves two main stages: the coupling of N-terminally protected Boc-Glycine (Boc-Gly-OH) with the methyl ester of Sarcosine, followed by the saponification of the resulting dipeptide ester to yield the final carboxylic acid. This strategy is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of this compound.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Boc-Gly-OH | ≥99.0% | Sigma-Aldrich |
| Sarcosine methyl ester hydrochloride | ≥98% | Commercially Available |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ≥98% | Commercially Available |
| DIEA (N,N-Diisopropylethylamine) | ≥99% | Sigma-Aldrich |
| DMF (N,N-Dimethylformamide) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Lithium Hydroxide (LiOH) | Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step 1: Synthesis of Boc-Gly-Sar-OMe
This procedure details the coupling of Boc-Gly-OH with sarcosine methyl ester.
-
Preparation of Sarcosine Methyl Ester Free Base:
-
In a round-bottom flask, dissolve sarcosine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.0 eq) dropwise to neutralize the hydrochloride salt. The formation of triethylammonium chloride may be observed as a precipitate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to this solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the activated Boc-Gly-OH solution to the neutralized sarcosine methyl ester solution.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Sar-OMe.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Step 2: Saponification of Boc-Gly-Sar-OMe to this compound
This procedure describes the hydrolysis of the methyl ester to yield the final product.
-
Hydrolysis Reaction:
-
Dissolve the purified Boc-Gly-Sar-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add a solution of lithium hydroxide (1.5 eq) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization or preparative HPLC.
-
Purification and Characterization
The purification of the final product is crucial to ensure its suitability for downstream applications. The following diagram illustrates a general purification and analysis workflow.
In-Depth Technical Guide to Boc-Gly-Sar-OH: A Key Component in Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-Glycyl-Sarcosine, commonly known as Boc-Gly-Sar-OH, a critical building block for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, applications, and the methodologies relevant to its use in sophisticated therapeutic systems.
Core Data Presentation
For clarity and ease of comparison, the fundamental quantitative data for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 133498-97-2 |
| Molecular Weight | 246.26 g/mol |
| Molecular Formula | C₁₀H₁₈N₂O₅ |
Application in Drug Development: A Cleavable ADC Linker
This compound is primarily utilized as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a revolutionary class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.
The linker component is a critical determinant of the ADC's efficacy and safety. Cleavable linkers are designed to be stable in the bloodstream and only release the cytotoxic payload upon reaching the target cancer cells. This targeted release is achieved by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular environment of cancer cells.
While specific experimental protocols for the synthesis and cleavage of this compound are not extensively detailed in publicly available literature, the general principles of peptide synthesis and linker cleavage mechanisms provide a foundational understanding.
Experimental Protocols: A Generalized Approach
The synthesis of dipeptides like this compound and their subsequent use in forming larger bioconjugates involves well-established methodologies in peptide chemistry.
General Peptide Synthesis Workflow
The synthesis of a peptide linker like this compound typically follows a series of controlled chemical reactions to form a peptide bond between the constituent amino acids, in this case, glycine and sarcosine, with the N-terminus of glycine protected by a tert-Butoxycarbonyl (Boc) group.
Antibody-Drug Conjugation and Payload Release
Once synthesized, the this compound linker can be conjugated to an antibody and a cytotoxic drug. The Boc protecting group is typically removed to expose a reactive amine for conjugation. The cleavage of the linker at the target site is a critical step for the ADC's mechanism of action.
The cleavage mechanism for peptide-based linkers like this compound is often enzymatic. Proteases that are overexpressed in the tumor microenvironment or within cancer cell lysosomes can recognize and cleave the peptide bond, leading to the release of the potent cytotoxic drug. This targeted activation minimizes off-target toxicity, a significant advantage over traditional chemotherapy.
This technical guide serves as a foundational resource for understanding the properties and applications of this compound. For specific experimental details, researchers are encouraged to consult specialized literature in peptide synthesis and ADC development.
A Technical Guide to Solubility in Organic Solvents for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of solubility in organic solvents, a critical parameter in the drug development pipeline. From understanding the theoretical underpinnings to practical experimental determination and strategic solvent selection, this document offers essential information for scientists working on formulation, purification, and chemical synthesis.
Core Concepts in Organic Solvent Solubility
The solubility of a solid in a liquid solvent is the maximum concentration of the solute that can dissolve in the solvent at a given temperature to form a saturated solution. In the context of drug development, the principle of "like dissolves like" is a fundamental starting point. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1] The overall polarity of an organic molecule is a balance between its non-polar hydrocarbon structure and the presence of polar functional groups containing electronegative atoms like oxygen and nitrogen.[2]
Several factors influence the solubility of an active pharmaceutical ingredient (API) in an organic solvent:
-
Molecular Structure: The size, shape, and functional groups of the solute and solvent molecules determine the types and strengths of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding).
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship is not universal and should be determined experimentally for each solute-solvent system.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid phase before and after solubility experiments.
-
Purity of Solute and Solvent: Impurities can significantly affect solubility measurements.
Quantitative Solubility Data
The following tables provide a summary of solubility data for representative pharmaceutical compounds in various organic solvents. It is important to note that solubility is temperature-dependent, and the data presented here is typically at or near room temperature unless otherwise specified. For a comprehensive collection of solubility data, resources such as the IUPAC-NIST Solubility Data Series and databases like BigSolDB are recommended.[3][4]
Table 1: Properties of Common Organic Solvents
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetone | C₃H₆O | 58.08 | 56.2 | 0.786 | 20.7 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | 37.5 |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.879 | 2.28 |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.6 | 0.81 | 17.8 |
| Chloroform | CHCl₃ | 119.38 | 61.7 | 1.498 | 4.81 |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.779 | 2.02 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | 9.08 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 47 |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 24.6 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 | 6 |
| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 | 1.92 |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | 1.88 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.886 | 7.6 |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |
Data sourced from various chemical property databases.
Table 2: Solubility of Selected APIs in Organic Solvents at 298.15 K (25 °C)
| API | Solvent | Solubility (mol/L) | Solubility (g/L) |
| Acetaminophen | Ethanol | 0.53 | 80.0 |
| Acetaminophen | Acetone | 0.38 | 57.4 |
| Acetaminophen | Chloroform | 0.03 | 4.5 |
| Ibuprofen | Methanol | 1.94 | 400.0 |
| Ibuprofen | Acetone | 3.88 | 800.0 |
| Ibuprofen | Hexane | 0.24 | 50.0 |
| Sulfadiazine | Methanol | 0.003 | 0.75 |
| Sulfadiazine | Acetone | 0.012 | 3.0 |
| Sulfadiazine | Dioxane | 0.008 | 2.0 |
Note: This is a representative, not exhaustive, list. Solubility values can vary based on experimental conditions and polymorph form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a generalized procedure based on guidelines from the OECD (Organisation for Economic Co-operation and Development).[3]
Objective: To determine the saturation concentration of a solid compound in an organic solvent at a specific temperature.
Materials:
-
Analyte (solid compound of interest), pulverized if necessary
-
Solvent of interest (analytical grade or higher)
-
Glass flasks or vials with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
Procedure:
-
Preparation:
-
Ensure the solvent is pre-saturated with itself if it is a mixed solvent system to maintain equilibrium.
-
Bring the solvent and all equipment to the desired experimental temperature.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a flask. The excess should be sufficient to ensure that a solid phase remains at equilibrium. A preliminary test can help estimate the required amount.[3]
-
Add a known volume or mass of the solvent to the flask.
-
-
Equilibration:
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker and agitate. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming or splashing.
-
The equilibration time can vary significantly depending on the compound and solvent. It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the samples at a sufficient speed and for a duration that ensures all solid particles are pelleted.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the solute.
-
A calibration curve prepared with standard solutions of the analyte of known concentrations must be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL, mol/L) and specify the temperature of the experiment.
-
Solvent Selection in Drug Development
Choosing the right solvent is a critical decision in pharmaceutical manufacturing, impacting safety, efficacy, and compliance. The selection process involves balancing several factors, including regulatory requirements, safety considerations, purity, and environmental impact.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate organic solvent in a drug development context.
Caption: A logical workflow for the selection of organic solvents in drug development.
Experimental Workflow for Solubility Screening
A typical experimental workflow for screening the solubility of a compound in multiple solvents is depicted below.
References
An In-depth Technical Guide to the Mechanism of Action of Boc-Gly-Sar-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-tert-butyloxycarbonyl-glycylsarcosine (Boc-Gly-Sar-OH) as a strategic building block in solid-phase peptide synthesis (SPPS). The incorporation of the Glycyl-Sarcosine (Gly-Sar) motif into peptides is of significant interest in drug discovery and development due to its ability to confer enhanced stability against enzymatic degradation. This guide will delve into the mechanism of action, experimental protocols, and data-driven insights for the effective utilization of this dipeptide in the synthesis of novel peptide-based therapeutics.
The Core Significance of the Gly-Sar Moiety: A Shield Against Degradation
The primary "mechanism of action" of incorporating a Gly-Sar linkage into a peptide sequence lies in its inherent resistance to enzymatic cleavage. Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid. The presence of a methyl group on the nitrogen atom of the peptide bond sterically hinders the approach of proteases, which would otherwise readily cleave a standard Gly-Gly bond. This increased stability extends the in vivo half-life of peptide drug candidates, a critical factor in improving their pharmacokinetic profiles and therapeutic efficacy.[1]
Peptides containing the Gly-Sar sequence are also recognized as substrates for peptide transporters, such as PEPT1 and PEPT2.[1] This property can be leveraged for targeted drug delivery to specific tissues expressing these transporters. Therefore, this compound serves as a valuable building block for designing peptides with enhanced stability and targeted delivery potential.
Challenges in the Synthesis of Sarcosine-Containing Peptides
The very feature that provides enzymatic stability—the N-methyl group—also presents a significant challenge during peptide synthesis. The steric hindrance at the secondary amine of sarcosine can lead to slower and less efficient coupling reactions compared to standard amino acids.[2] This can result in incomplete couplings, leading to the formation of deletion sequences and a lower purity of the final crude peptide.[2]
To overcome these challenges, several strategies are employed:
-
Use of Stronger Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient for efficient coupling to N-methylated amino acids. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[2][3]
-
Extended Reaction Times and Elevated Temperatures: To drive the coupling reaction to completion, longer reaction times (e.g., 4 hours to overnight) and moderate heating can be beneficial.[2]
-
Double Coupling: Performing the coupling step twice for the sarcosine residue or the amino acid being coupled to it can significantly improve the incorporation efficiency.[2]
Data Presentation: Representative Yields in SPPS
| Parameter | Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by a qualitative test such as the Kaiser test. |
| Coupling Efficiency (N-methylated Residue) | ~95-98% | Often requires double coupling or the use of optimized, stronger coupling reagents. |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the peptide length and the number of challenging couplings. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to remove deletion and other side-product sequences. |
| Final Purified Peptide Yield | 15 - 35% | Post-purification yield, which can be lower for longer or more complex peptides. |
Experimental Protocols
This section provides a detailed, generalized protocol for the incorporation of the this compound dipeptide into a peptide sequence using manual Boc-based solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Merrifield or PAM resin pre-loaded with the C-terminal amino acid)
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc chemistry if used for comparison or specific steps)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Stepwise Synthesis Cycle
The following steps describe a single cycle of deprotection and coupling.
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Swell the resin in DCM for 30-60 minutes, followed by DMF for 30-60 minutes.
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes to remove the Boc protecting group.[4]
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).[4]
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Add a solution of 10% DIEA in DMF (v/v) and agitate for 5 minutes. Repeat this step.[3]
-
Wash the resin with DMF (5 x 10 mL/g of resin).
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the neutralized resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For challenging couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (which will be negative for the secondary amine of sarcosine) or a more specific test for secondary amines like the chloranil test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
(Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 2-5.
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride/DIEA/DMF.
-
Agitate for 30 minutes and then wash the resin with DMF and DCM.
Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is 95% TFA, 2.5% TIS, and 2.5% water.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and the rationale for using this compound.
Caption: Mechanism of this compound coupling in SPPS.
Caption: General workflow for SPPS using this compound.
Conclusion
The use of this compound as a dipeptide building block in solid-phase peptide synthesis is a powerful strategy for introducing a site of enzymatic stability within a peptide sequence. While the N-methylated nature of sarcosine presents synthetic challenges that necessitate optimized coupling protocols, the potential benefits in terms of improved pharmacokinetic properties of the final peptide often outweigh these difficulties. By employing robust coupling reagents, appropriate reaction conditions, and careful monitoring, researchers can successfully incorporate this valuable motif into their peptide candidates, paving the way for the development of more stable and effective peptide-based drugs.
References
An In-depth Technical Guide to Spectral Data (NMR, MS, IR) for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of three pivotal analytical techniques in drug discovery and development: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It delves into the core principles of each technique, offering detailed experimental protocols and summarizing quantitative data in accessible formats. Furthermore, this guide illustrates key experimental workflows and signaling pathways using Graphviz diagrams to provide clear, visual representations of complex processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing rich information about the chemical environment of individual atoms. In drug development, it is instrumental in confirming the structure of newly synthesized compounds, determining purity, and studying drug-receptor interactions.
Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts
The chemical shift (δ) in NMR is a measure of the resonance frequency of a nucleus relative to a standard, and it is highly dependent on the electronic environment of the nucleus.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alkane (R-CH₃, R₂CH₂, R₃CH) | 0.9 - 1.7 | 5 - 45 |
| Alkyne (RC≡CH) | 2.0 - 3.0 | 65 - 90 |
| Alkene (C=C-H) | 4.5 - 6.5 | 100 - 150 |
| Aromatic (Ar-H) | 6.5 - 8.5 | 110 - 160 |
| Alcohol (R-OH) | 0.5 - 5.0 (variable) | 50 - 90 |
| Ether (R-O-CH) | 3.3 - 4.5 | 50 - 80 |
| Aldehyde (RCHO) | 9.5 - 10.5 | 190 - 205 |
| Ketone (R₂C=O) | 2.0 - 2.5 (α-protons) | 205 - 220 |
| Carboxylic Acid (RCOOH) | 10.0 - 13.0 (variable) | 170 - 185 |
| Ester (RCOOR') | 2.0 - 2.5 (α-protons), 3.5 - 4.5 (O-CH) | 170 - 185 |
| Amine (R-NH₂) | 0.5 - 4.0 (variable) | 30 - 65 |
| Amide (RCONH₂) | 5.0 - 8.5 (variable) | 165 - 180 |
Note: Chemical shifts are approximate and can be influenced by solvent, temperature, and neighboring functional groups.[1][2][3][4]
Experimental Protocols
The COSY experiment is a homonuclear 2D NMR technique that reveals scalar couplings between protons, typically through two or three bonds. This is crucial for identifying connected spin systems within a molecule.[5][6]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is homogeneous and free of particulate matter.
-
Instrument Setup:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Obtain a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).
-
-
COSY Experiment Parameters:
-
Load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of data points in the direct dimension (TD2) to 1K or 2K.
-
Set the number of increments in the indirect dimension (TD1) to 256 or 512.
-
Set the number of scans (NS) per increment (typically 2 to 16, depending on sample concentration).
-
The relaxation delay (d1) is typically set to 1-2 seconds.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum if necessary (for phase-sensitive COSY).
-
Symmetrize the spectrum to reduce artifacts.
-
qNMR is a powerful method for determining the purity of active pharmaceutical ingredients (APIs) and other compounds without the need for a specific reference standard of the analyte.[7][8][9][10][11] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12]
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte (e.g., 10 mg).
-
Accurately weigh a known amount of a certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
-
Dissolve both the analyte and the IS in a known volume of a deuterated solvent in an NMR tube.
-
-
Instrument Setup:
-
Ensure the spectrometer is properly calibrated.
-
Lock and shim the instrument.
-
-
qNMR Experiment Parameters:
-
Use a standard 1D proton pulse program.
-
Crucially, set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated. This ensures complete relaxation and accurate integration.
-
Set the number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]
-
Ensure a sufficient number of data points (TD) for good digital resolution.
-
-
Data Acquisition and Processing:
-
Acquire the spectrum.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Mandatory Visualization: NMR in Drug Discovery Workflow
Caption: Workflow of NMR applications in the drug discovery and development pipeline.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable in drug development for molecular weight determination, structural elucidation through fragmentation analysis, and quantitative bioanalysis.
Data Presentation: Common Fragmentation Patterns in Drug Molecules
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. The resulting fragmentation patterns are often characteristic of specific functional groups or structural motifs.
| Drug Class/Moiety | Common Fragmentation Pathways and Characteristic Ions (m/z) |
| Benzodiazepines | Cleavage of the diazepine ring, loss of substituents on the phenyl rings. Characteristic fragments often arise from the benzoyl cation (m/z 105) and related structures.[1][14][15][16][17] |
| Opioids (e.g., Morphine derivatives) | Fragmentation is often directed by the piperidine ring and the aromatic systems. Common losses include water from hydroxyl groups and cleavage of ether linkages.[2][12][18] |
| Cocaine and Metabolites | Major fragments at m/z 182 (loss of benzoic acid) and m/z 82 (tropylium ion from the tropane core).[19][20][21][22][23] |
| Steroids | Dominated by losses of water from hydroxyl groups. Cleavage of the D-ring and the side chain are also common.[10][21] |
| Alcohols | Loss of water (M-18). Alpha-cleavage next to the oxygen atom. |
| Ketones/Aldehydes | Alpha-cleavage to form acylium ions (R-C≡O⁺). McLafferty rearrangement if a gamma-hydrogen is present. |
| Esters | Alpha-cleavage and McLafferty rearrangement. Characteristic ions from the acyl and alkoxy portions. |
| Amines | Alpha-cleavage is a dominant pathway, leading to the formation of a stable iminium ion. The molecular ion peak is often odd for compounds containing an odd number of nitrogen atoms (Nitrogen Rule). |
Experimental Protocol: LC-MS/MS for Drug Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in biological matrices.[4][24][25][26]
Methodology:
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, urine, liver microsomes).
-
Perform protein precipitation (e.g., with acetonitrile or methanol) to remove large proteins.
-
Centrifuge the sample and collect the supernatant.
-
Further sample clean-up can be performed using solid-phase extraction (SPE) if necessary.
-
-
LC Separation:
-
Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., C18 for reversed-phase chromatography).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
The eluent from the LC is directed into the mass spectrometer's ion source (typically ESI).
-
Full Scan (MS1): Acquire a full scan mass spectrum to detect the precursor ions of the parent drug and potential metabolites.
-
Product Ion Scan (MS2): Perform data-dependent acquisition where the most intense ions from the MS1 scan are automatically selected for fragmentation (e.g., by collision-induced dissociation - CID) and their product ion spectra are recorded.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the parent drug in the sample to a reference standard.
-
Identify potential metabolites by looking for expected mass shifts from the parent drug corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Analyze the fragmentation patterns of the potential metabolites to confirm their structures.
-
Mandatory Visualization: Drug Metabolism Pathway
Caption: General pathways of drug metabolism in the body.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds present, making IR a valuable tool for functional group identification.
Data Presentation: Characteristic IR Absorption Frequencies
The position of an absorption band in an IR spectrum is typically given in wavenumbers (cm⁻¹).
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
| Alkene | =C-H stretch | 3010 - 3100 | Medium |
| C=C stretch | 1620 - 1680 | Variable | |
| Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |
| C≡C stretch | 2100 - 2260 | Variable, sharp | |
| Aromatic | =C-H stretch | 3000 - 3100 | Variable |
| C=C stretch | 1400 - 1600 | Variable | |
| Alcohol/Phenol | O-H stretch (H-bonded) | 3200 - 3600 | Strong, broad |
| Ether | C-O stretch | 1000 - 1300 | Strong |
| Aldehyde | C=O stretch | 1720 - 1740 | Strong |
| Ketone | C=O stretch | 1705 - 1725 | Strong |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |
| C=O stretch | 1700 - 1730 | Strong | |
| Ester | C=O stretch | 1730 - 1750 | Strong |
| Amine | N-H stretch | 3300 - 3500 | Medium |
| Amide | N-H stretch | 3100 - 3500 | Medium |
| C=O stretch | 1630 - 1690 | Strong | |
| Nitrile | C≡N stretch | 2220 - 2260 | Medium, sharp |
Note: Intensities are described as strong (s), medium (m), weak (w), variable (v), and broad.[7][9][14][19][27]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a popular sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium, or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Application:
-
Solids: Place a small amount of the solid powder directly onto the ATR crystal.
-
Liquids: Place a drop of the liquid sample onto the ATR crystal.
-
-
Pressure Application:
-
Use the instrument's pressure arm to press the sample firmly against the ATR crystal. Good contact is essential for obtaining a high-quality spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and other spectral manipulations as needed.
-
Mandatory Visualization: High-Throughput Screening (HTS) Workflow
Caption: A generalized workflow for high-throughput screening in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 7. Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418 | Southwest Research Institute [swri.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. usp.org [usp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. magritek.com [magritek.com]
- 14. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. dl.astm.org [dl.astm.org]
- 21. researchgate.net [researchgate.net]
- 22. journal-imab-bg.org [journal-imab-bg.org]
- 23. academic.oup.com [academic.oup.com]
- 24. bioagilytix.com [bioagilytix.com]
- 25. HPLC-MS/MS in drug metabolism and pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Potential Applications of Boc-Gly-Sar-OH in Biochemistry and Drug Development
Abstract: The dipeptide derivative N-tert-butyloxycarbonyl-glycylsarcosine (Boc-Gly-Sar-OH) is a specialized building block in peptide chemistry. Its intrinsic properties, conferred by the N-methylated sarcosine residue, offer significant advantages in overcoming the common pharmacokinetic hurdles associated with peptide-based therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role in creating stabilized peptidomimetics and its emerging utility in the architecture of cleavable linkers for Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data, and conceptual workflows are presented to inform researchers, scientists, and drug development professionals on leveraging this compound for advanced biochemical applications.
Physicochemical Properties and Structure
This compound is an N-terminally protected dipeptide. The tert-butyloxycarbonyl (Boc) group ensures selective peptide bond formation during synthesis, while the sarcosine (N-methylglycine) residue is key to its biochemical applications.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | N-tert-Butoxycarbonylsarcosine, N-Boc-N-methylglycine | [1] |
| CAS Number | 13734-36-6 | [1][2] |
| Molecular Formula | C₈H₁₅NO₄ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Melting Point | 83–119°C (range from different suppliers) | [1][2] |
| Solubility | Soluble in DMF, DCM, methanol, ethanol | [1] |
| Storage | Store in a cool, dry, well-ventilated place | [1] |
Core Application: A Building Block for Peptidomimetics
The primary application of this compound is in the synthesis of modified peptides, or peptidomimetics, with enhanced drug-like properties. The incorporation of a sarcosine residue via this building block addresses two major drawbacks of peptide drugs: proteolytic instability and poor membrane permeability.[3][4]
Enhancing Proteolytic Stability
The N-methylation of the peptide backbone, a key feature of sarcosine, sterically hinders the approach of proteases, which typically recognize and cleave amide bonds with an available N-H group.[3][5] This modification can significantly increase the half-life of a peptide in vivo.[6]
Improving Pharmacokinetics
By removing a hydrogen bond donor, N-methylation reduces a peptide's polarity and can favor conformations that are more compatible with membrane traversal.[5] This strategy has been shown to dramatically improve oral bioavailability. For example, a tri-N-methylated version of a somatostatin analog was found to have an oral bioavailability of 10%, a significant achievement for a peptide.[6][7] The use of polysarcosine as a hydrophilic block in other drug conjugates has also been shown to reduce clearance rates more effectively than PEGylation.[8]
Table 2: Comparative Pharmacokinetic Data of N-Methylated Peptides and Conjugates
| Modification | Parameter | Value | Comparison | Reference(s) |
|---|---|---|---|---|
| Tri-N-methylation (Cyclic Hexapeptide) | Oral Bioavailability | 10% | - | [6][7] |
| Polysarcosine Conjugate | Clearance Rate | 38.9 mL/day/kg | 47.3 mL/day/kg (PEG conjugate) | [8] |
Potential Application in Antibody-Drug Conjugate (ADC) Linkers
This compound is classified as a component for cleavable ADC linkers.[1][5] Peptide linkers are widely used in ADCs to connect a monoclonal antibody to a cytotoxic payload.[] These linkers are designed to be stable in systemic circulation but are cleaved by enzymes, such as Cathepsin B, within the lysosome of a target cancer cell to release the drug.[10]
While dipeptides like Val-Cit are common, the tetrapeptide Gly-Gly-Phe-Gly has also been successfully used.[][10] The inclusion of a Gly-Sar motif could offer a novel cleavage site for other lysosomal proteases while simultaneously conferring stability benefits to the linker itself.
Biochemical Context of Sarcosine
Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline and glycine.[8] It plays a role in the one-carbon cycle, which is essential for processes like nucleic acid synthesis.[11] Notably, sarcosine is a known inhibitor of the glycine transporter-1 (Gly-T1), which increases the concentration of glycine at the N-methyl-D-aspartate (NMDA) receptor in the brain, enhancing its function.[5] This activity has led to its investigation as a therapeutic for schizophrenia.[12][13]
Table 3: Pharmacokinetic Parameters of Sarcosine (as an adjunct therapy)
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Tmax | ~1.5 - 2.5 hours | Oral administration in patients | [2][12] |
| t½ (half-life) | ~1 hour | Oral administration in patients | [2][12] |
Experimental Protocols
Representative Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative manual workflow for coupling this compound onto a resin-bound amino acid using standard Boc chemistry.
Materials:
-
Resin with a pre-loaded, N-terminally deprotected amino acid (e.g., H-Ala-Merrifield Resin).
-
This compound.
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
-
Deprotection agent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) (e.g., 50% v/v).
-
Washing solvents: DCM, Methanol.
-
Neutralization base: 10% DIPEA in DMF.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5 minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum to obtain Boc-Gly-Sar-Ala-Resin.
-
-
Boc Deprotection (for subsequent couplings):
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times).
-
Neutralize the resin with 10% DIPEA in DMF (2 times).
-
Wash the resin with DMF (3 times) to prepare for the next coupling step.
-
Conclusion
This compound is more than a simple dipeptide derivative; it is a strategic tool for medicinal chemists and biochemists. Its core utility lies in the introduction of N-methylation, a proven strategy to enhance the stability and pharmacokinetic profile of peptide-based drug candidates.[3] The potential for its inclusion in sophisticated constructs like ADC linkers further broadens its applicability.[5] While direct quantitative data on peptides containing this specific dipeptide is sparse, the well-documented benefits of sarcosine incorporation provide a strong rationale for its use in the design of next-generation therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this compound in their development pipelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Current Advances in Peptide Drug Development and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Safety, tolerability and pharmacokinetics of open label sarcosine added on to anti-psychotic treatment in schizophrenia - preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-Gly-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry and drug development. N-methylation can enhance proteolytic stability, improve membrane permeability, and constrain peptide conformation, often leading to increased potency and a more favorable pharmacokinetic profile. Boc-Gly-Sar-OH, a dipeptide building block containing N-methylglycine (sarcosine), offers a convenient method for introducing the Gly-Sar motif. This motif can disrupt secondary structures and act as a hinge region in peptide analogs.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent incorporation into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies address the unique challenges associated with coupling sterically hindered N-methylated residues.
Data Presentation
The successful synthesis and application of this compound in SPPS can be evaluated by several quantitative parameters. The following table summarizes typical expected values based on protocols for similar N-methylated amino acids.[1]
| Parameter | Expected Value | Notes |
| This compound Synthesis | ||
| Yield of Boc-Gly-Sar-OMe | > 90% | Solution-phase coupling of Boc-Gly-OH and Sar-OMe. |
| Yield of this compound | > 95% | Saponification of the methyl ester. |
| Purity (by HPLC/NMR) | > 98% | After purification. |
| SPPS Incorporation | ||
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[2] |
| Coupling Efficiency (this compound) | ~90-98% | May require optimized reagents and longer coupling times due to steric hindrance.[1] |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is necessary. |
| Final Purified Peptide Yield | 10 - 30% | Post-purification yield. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol details the synthesis of the dipeptide building block from commercially available starting materials.
Step 1: Synthesis of Boc-Gly-Sar-OMe
-
Materials:
-
Boc-Gly-OH
-
Sarcosine methyl ester hydrochloride (Sar-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF.
-
In a separate flask, suspend Sar-OMe·HCl (1.0 eq) in DCM and add DIEA (1.1 eq) to neutralize the salt. Stir for 15 minutes.
-
Combine the two solutions and cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-Gly-Sar-OMe.
-
Purify by column chromatography if necessary.
-
Step 2: Saponification to this compound
-
Materials:
-
Boc-Gly-Sar-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1N HCl
-
-
Procedure:
-
Dissolve the crude or purified Boc-Gly-Sar-OMe in a mixture of MeOH/water or THF/water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH or NaOH (1.5 eq) dropwise.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound as a solid or oil.
-
Caption: Synthesis of this compound.
Protocol 2: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the this compound dipeptide.
-
Resin Selection and Preparation:
-
Select a suitable resin for Boc chemistry, such as Merrifield or PAM resin, based on the desired C-terminal acid or amide.[2]
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
-
Loading of the First Amino Acid (C-terminal residue):
-
Follow standard procedures for loading the first Boc-protected amino acid onto the selected resin (e.g., Cesium salt method for Merrifield resin).[2]
-
-
Peptide Elongation Cycle (for each amino acid preceding this compound):
-
Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Treat with fresh 50% TFA/DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
-
Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid (3 eq) with a coupling reagent like HBTU/HATU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
-
Coupling of this compound:
-
Deprotection and Neutralization: Perform the deprotection and neutralization steps as described above to expose the N-terminal amine of the growing peptide chain.
-
Activation and Coupling:
-
Due to the steric hindrance of the N-methyl group in sarcosine, a more potent activation method is recommended.[1][2] In a separate vial, dissolve this compound (3 eq), PyAOP (3 eq), and HOAt (3 eq) in DMF.
-
Add DIEA (6 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-6 hours. Longer coupling times are often necessary for N-methylated residues.
-
Monitor the reaction using the Isatin test or a Bromophenol Blue test, as the Kaiser test gives a false negative for secondary amines.
-
If coupling is incomplete, a second coupling (recoupling) with a freshly prepared activated solution is recommended.
-
-
Capping (Optional): If coupling remains incomplete after the second attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole). (Caution: HF and TFMSA are extremely corrosive and toxic. This step requires specialized equipment and safety precautions).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
References
Application Notes and Protocols for Utilizing Boc-Gly-Sar-OH in Peptidomimetic Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-Gly-Sar-OH is a valuable dipeptide building block for the synthesis of peptidomimetics, molecules designed to mimic the structure and function of natural peptides. The incorporation of sarcosine (Sar), an N-methylated derivative of glycine, offers several advantages in drug design. The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of the peptidomimetic. This modification can also influence the conformational preferences of the peptide backbone, which can be crucial for optimizing binding affinity and selectivity to biological targets.
These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics. Furthermore, we present data on the biological evaluation of peptidomimetics containing the Gly-Sar motif, particularly in the context of peptide transporters, and visualize key experimental and biological pathways.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H18N2O5 | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| CAS Number | 133498-97-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Room temperature in the continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | [1][2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic using this compound
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., X-Gly-Sar-NH2, where X is any amino acid) on a Rink Amide resin using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Boc-X-OH (desired amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry comparison, if needed)
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (if starting with Fmoc-Rink Amide resin):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
First Coupling: this compound Attachment:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-20 minutes.
-
Add the activated this compound solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Second Coupling: Boc-X-OH Attachment:
-
Repeat the pre-activation and coupling steps as in step 3, using the desired Boc-X-OH.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Boc Deprotection:
-
Repeat the Boc deprotection and neutralization steps as in steps 4 and 5.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC to confirm its identity and purity.
-
Caption: Workflow for Solid-Phase Synthesis of a Peptidomimetic.
Protocol 2: Biological Activity Assay - Inhibition of PEPT-1 Mediated Uptake
This protocol describes a cell-based assay to evaluate the ability of a synthesized peptidomimetic to inhibit the peptide transporter 1 (PEPT-1), using the known substrate Gly-Sar. Caco-2 cells, which endogenously express PEPT-1, are a suitable model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
[14C]Gly-Sar (radiolabeled substrate)
-
Synthesized peptidomimetic (inhibitor)
-
Known PEPT-1 inhibitors (e.g., losartan, Gly-Pro) as positive controls
-
Cell lysis buffer
-
Scintillation cocktail and counter
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture Caco-2 cells in multi-well plates until they form a confluent monolayer.
-
Uptake Experiment:
-
Wash the cell monolayers twice with transport buffer (pH 7.4).
-
Pre-incubate the cells for 15 minutes at 37°C with transport buffer (pH 6.0) containing various concentrations of the synthesized peptidomimetic or control inhibitors.
-
Initiate the uptake by adding transport buffer (pH 6.0) containing a fixed concentration of [14C]Gly-Sar and the respective inhibitor concentrations.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by aspirating the uptake solution and washing the cells rapidly three times with ice-cold transport buffer (pH 7.4).
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the percentage of inhibition for each concentration of the peptidomimetic.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, if the substrate concentration and its Km for the transporter are known.[5]
-
Quantitative Data
The following table summarizes the inhibitory potencies of known PEPT-1 inhibitors against Gly-Sar uptake, providing a benchmark for evaluating newly synthesized peptidomimetics.
| Inhibitor | IC50 (µM) | Ki (µM) | Cell Line | Reference |
| Losartan | 45.1 ± 15.8 | 44 | Caco-2 | [5] |
| Gly-Pro | 257 ± 28 | 250 | Caco-2 | [5] |
| Valacyclovir | 894 ± 309 | 874 | Caco-2 | [5] |
Signaling Pathway
Peptidomimetics containing the Gly-Sar motif can be transported into cells via peptide transporters like PEPT-1 and PEPT-2. These transporters are proton-coupled, meaning they utilize the electrochemical proton gradient across the cell membrane to drive the uptake of di- and tripeptides and peptidomimetic drugs. The transport process itself can influence intracellular pH and ion gradients. Furthermore, the transported peptidomimetic can then interact with intracellular targets, potentially modulating various signaling pathways. For example, the uptake of certain peptides has been linked to the activation of downstream signaling cascades, such as the NF-κB pathway, which is involved in inflammatory responses.[6]
Caption: PEPT-1 Mediated Uptake and Potential Downstream Signaling.
Conclusion
This compound is a versatile and advantageous building block for the synthesis of peptidomimetics with improved pharmacokinetic properties. The provided protocols offer a framework for the successful synthesis and biological evaluation of these compounds. The ability of Gly-Sar containing peptidomimetics to interact with peptide transporters like PEPT-1 highlights a promising avenue for targeted drug delivery and the modulation of cellular signaling pathways. Researchers and drug developers can leverage these methodologies and data to advance their peptidomimetic design and discovery programs.
References
- 1. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Gly-Sar-OH as a Cleavable ADC Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cell, triggered by specific conditions within the cellular environment.
This document provides detailed application notes and protocols for the use of Boc-Gly-Sar-OH , a dipeptide-based cleavable linker, in the development of ADCs. The Glycyl-Sarcosine (Gly-Sar) dipeptide motif is explored as a substrate for intracellular proteases, offering a potential mechanism for controlled drug release. The tert-butyloxycarbonyl (Boc) protecting group on the glycine residue allows for controlled, stepwise synthesis and conjugation.
Mechanism of Action and Signaling Pathway
The proposed mechanism of action for an ADC utilizing a this compound linker involves a multi-step process initiated by the binding of the ADC to its target antigen on the surface of a cancer cell.
Caption: General mechanism of action for an ADC with a cleavable linker.
The specific signaling pathway ultimately affected by the ADC is determined by the nature of the cytotoxic payload. For instance, if the payload is a microtubule inhibitor such as Monomethyl Auristatin E (MMAE), it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway initiated by an auristatin payload (e.g., MMAE).
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis, conjugation, and evaluation of an ADC utilizing a this compound linker are provided below.
Protocol 1: Synthesis of this compound Linker
This protocol describes the synthesis of the Boc-protected dipeptide linker.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
Sarcosine (H-Sar-OH)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Boc-Gly-OH: Dissolve Boc-Gly-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DMF.
-
Coupling with Sarcosine: In a separate flask, dissolve Sarcosine (1.2 equivalents) in a saturated sodium bicarbonate solution.
-
Slowly add the activated Boc-Gly-NHS ester solution from step 4 to the sarcosine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Work-up and Purification: Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.
Caption: Workflow for the synthesis of the this compound linker.
Protocol 2: Conjugation of this compound to Payload and Antibody
This protocol outlines the steps for conjugating the linker to a payload (e.g., MMAE) and subsequently to a monoclonal antibody. This is a generalized protocol and may require optimization based on the specific antibody and payload.
Materials:
-
This compound
-
Payload with a free amine group (e.g., MMAE)
-
Maleimide-PEG-NHS ester
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns
Procedure:
-
Linker-Payload Conjugation: a. Activate the carboxylic acid of this compound with a coupling agent (e.g., HATU/DIPEA) in an anhydrous solvent like DMF. b. Add the amine-containing payload (e.g., MMAE) to the activated linker solution and stir at room temperature until the reaction is complete (monitored by LC-MS). c. Purify the Boc-Gly-Sar-Payload conjugate by reverse-phase HPLC. d. Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free amine of the Gly-Sar-Payload. e. React the Gly-Sar-Payload with a heterobifunctional linker such as Maleimide-PEG-NHS ester to introduce a maleimide group for antibody conjugation. Purify the Maleimide-Gly-Sar-Payload.
-
Antibody Reduction: a. Prepare the mAb in PBS at a concentration of 5-10 mg/mL. b. Add a 10-20 fold molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours. d. Remove excess TCEP using a desalting column equilibrated with PBS.
-
Conjugation of Linker-Payload to Antibody: a. Immediately add the Maleimide-Gly-Sar-Payload (typically in DMSO) to the reduced mAb solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody. b. Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. c. Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification of the ADC: a. Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or protein A chromatography. b. Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) and UV/Vis Spectroscopy.
Method 1: UV/Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column (e.g., TSKgel Butyl-NPR) with a decreasing salt gradient (e.g., sodium phosphate with ammonium sulfate).
-
Inject the purified ADC onto the column.
-
Antibody species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.
-
The area of each peak corresponds to the relative abundance of each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by a weighted average of the peak areas.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the ADC on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the cell viability against the logarithm of the concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each test article using a non-linear regression curve fit.
Protocol 5: In Vitro Linker Cleavage Assay
This assay determines the susceptibility of the Gly-Sar linker to cleavage by lysosomal enzymes.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B (or other relevant proteases)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
LC-MS system
Procedure:
-
Incubate the ADC (e.g., 1 mg/mL) with cathepsin B (e.g., 10 µM) in the assay buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it by adding an excess of a protease inhibitor or by acidifying the sample.
-
Analyze the samples by LC-MS to detect and quantify the released payload.
-
Monitor the disappearance of the intact ADC and the appearance of the cleaved antibody and free drug over time to determine the cleavage rate.
Data Presentation
Quantitative data from the characterization of an ADC with a hypothetical Gly-Sar linker is presented below for illustrative purposes.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Method | Average DAR | DAR Distribution (Peak Area %) |
| DAR0 | ||
| HIC | 3.8 | 5% |
| UV/Vis | 3.9 | - |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | ADC (nM) | Unconjugated mAb (nM) | Free Payload (nM) |
| Antigen-Positive | 1.5 | >1000 | 0.1 |
| Antigen-Negative | >1000 | >1000 | 0.1 |
Table 3: In Vitro Linker Stability and Cleavage
| Condition | Half-life of Intact ADC |
| Human Plasma (pH 7.4) | > 150 hours |
| Cathepsin B (pH 5.5) | 12 hours |
Conclusion
The this compound dipeptide offers a promising platform for the development of cleavable linkers for ADCs. The protocols outlined in this document provide a framework for the synthesis, conjugation, and comprehensive characterization of ADCs utilizing this linker technology. The successful implementation of these methods will enable researchers to evaluate the potential of Gly-Sar-based linkers in creating stable, potent, and highly targeted cancer therapeutics. Further investigation into the specific proteases responsible for Gly-Sar cleavage and in vivo efficacy studies are essential next steps in the development of ADCs based on this linker.
Application Notes and Protocols for the Coupling of Boc-Gly-Sar-OH with Diverse Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient synthesis of peptides is a cornerstone of drug discovery and development. The coupling of N-methylated amino acids, such as sarcosine (Sar), and sterically hindered residues presents significant challenges to peptide chemists. This document provides detailed application notes and protocols for the coupling of the N-terminally protected tripeptide, Boc-Gly-Sar-OH, with a variety of amino acid residues. Due to the presence of the N-methylated sarcosine, this peptide fragment is prone to challenges arising from steric hindrance, which can lead to lower coupling yields and increased side reactions. These notes offer insights into overcoming these difficulties through the appropriate selection of coupling reagents and optimized reaction conditions.
The successful incorporation of this compound is critical for the synthesis of peptidomimetics and other modified peptides with enhanced therapeutic properties, such as improved metabolic stability and cell permeability. The protocols and data presented herein are intended to guide researchers in achieving high coupling efficiencies for this challenging building block.
Factors Influencing Coupling Efficiency
The coupling efficiency of this compound is primarily influenced by the steric hindrance around the C-terminal carboxyl group of sarcosine and the incoming amino acid's nucleophilicity and steric bulk. N-methylated amino acids like sarcosine can slow down reaction kinetics compared to their non-methylated counterparts.[1][2] The choice of coupling reagent is paramount in overcoming these steric challenges.[3][4]
Data Presentation: Expected Coupling Efficiency of this compound with Various Amino Acid Types
While precise quantitative data for the coupling of this compound with every amino acid is not extensively published, the following table summarizes the expected coupling efficiencies based on the steric and electronic properties of the incoming amino acid and the use of potent coupling reagents.
| Amino Acid Type | Examples | Expected Coupling Efficiency | Recommended Coupling Reagents | Key Considerations |
| Small, Non-hindered | Gly, Ala | High (>95%) | HATU, HBTU, PyBOP, COMU | Standard coupling protocols are generally effective. |
| Bulky, Non-β-branched | Leu, Phe, Met | High (>90%) | HATU, HCTU, PyAOP | Extended reaction times may be beneficial. |
| β-branched | Val, Ile, Thr | Medium to High (80-95%) | HATU, PyAOP, COMU | Double coupling or increased reagent equivalents may be necessary. Potential for racemization with Threonine.[5] |
| Proline | Pro | High (>95%) | HATU, HBTU, DIC/Oxyma | Proline's secondary amine can lead to faster kinetics. |
| N-methylated | (N-Me)Ala, (N-Me)Leu | Low to Medium (50-80%) | PyBOP, PyAOP, Acyl Fluorides | Extremely challenging due to severe steric hindrance. Requires powerful coupling reagents and optimized conditions.[6][7] |
| Hindered (α,α-disubstituted) | Aib | Low to Medium (50-80%) | HATU, PyAOP, Acyl Fluorides | Similar to N-methylated amino acids, requires potent activation.[1][3] |
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous. N,N-Dimethylformamide (DMF) should be peptide synthesis grade.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Monitoring: Reaction completion should be monitored by a qualitative method such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines).[2]
Protocol 1: HATU-Mediated Coupling of this compound with a Primary Amino Acid
This protocol is suitable for coupling this compound with most primary amino acids, including those with moderate steric hindrance.
Materials:
-
This compound
-
Amino acid-resin or amino acid ester hydrochloride
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: If using a resin, swell the amino acid-functionalized resin in DMF for 30-60 minutes.
-
Deprotection (if applicable): If the N-terminus of the resin-bound amino acid is protected (e.g., with Fmoc), perform the deprotection step according to standard protocols and wash the resin thoroughly with DMF.
-
Activation: In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to the amino component) and HATU (1.45 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equivalents) to the activation mixture and stir for 2-5 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the resin or amino acid ester.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amino acids, the reaction time may be extended to 12 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amine. A negative test indicates reaction completion.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.
Protocol 2: PyBOP-Mediated Coupling for Sterically Hindered Amino Acids
This protocol is recommended for coupling this compound with challenging amino acids, such as β-branched or other sterically demanding residues.
Materials:
-
This compound
-
Sterically hindered amino acid-resin or ester
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution: In a reaction vessel, combine the resin, this compound (2.0 equivalents), and PyBOP (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to swell the mixture.
-
Initiation: Add DIPEA (4.0 equivalents) to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours. Gentle heating (e.g., 40 °C) can be applied cautiously to improve coupling to very hindered residues, but this may increase the risk of racemization.[5]
-
Monitoring and Washing: Follow steps 7 and 8 from Protocol 1. If the coupling is incomplete, a second coupling step (recoupling) may be performed by repeating steps 2-6.
Visualizations
Caption: General workflow for the solid-phase coupling of this compound.
Caption: Decision logic for selecting a coupling protocol based on amino acid steric hindrance.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. peptide.com [peptide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of Boc-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and medicinal chemistry, serving as a robust protecting group for amines. Its widespread use is attributed to its stability under various synthetic conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amino acids and peptides is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This document provides detailed application notes and protocols for the deprotection of Boc-Gly-Sar-OH to yield Gly-Sar-OH, focusing on common acidic methods.
The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, minimizing potential side reactions. The presence of the N-methylated sarcosine residue can influence the kinetics of the deprotection reaction due to steric hindrance around the carbamate nitrogen. Therefore, optimized conditions are necessary for efficient cleavage of the Boc group.
Deprotection Methods and Quantitative Data
The most common methods for the deprotection of the Boc group in a solution phase involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The choice between these reagents often depends on the sensitivity of the substrate to the acidic conditions and the desired salt form of the final product.
| Deprotection Reagent | Solvent | Typical Concentration | Reaction Time | Temperature | Reported Yield | Purity | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 30 min - 2 h | Room Temperature | Quantitative | High | TFA is volatile and easily removed in vacuo. The product is obtained as a TFA salt. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | 30 min - 4 h | Room Temperature | 90-100% | High | Provides the hydrochloride salt of the dipeptide, which is often preferred for downstream applications.[1][2][3] |
Signaling Pathways and Experimental Workflows
The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
The general experimental workflow for the deprotection of this compound is outlined below.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common and effective method for Boc deprotection yielding the TFA salt of Gly-Sar-OH.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add an equal volume of TFA (resulting in a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil, add cold diethyl ether to precipitate the Gly-Sar-OH TFA salt.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove any residual TFA.
-
Dry the final product under vacuum.
Protocol 2: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol provides the hydrochloride salt of Gly-Sar-OH, which is often preferred in pharmaceutical applications.[1][2][3]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a solution of 4 M HCl in 1,4-dioxane (e.g., 10 mL per gram of substrate).
-
Stir the mixture at room temperature for 1-4 hours. The deprotection of various amino acids and peptides with 4 M HCl in dioxane is often complete within 30 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the Gly-Sar-OH hydrochloride salt.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the product with cold diethyl ether.
-
Dry the product under vacuum.
Potential Side Reactions
While Boc deprotection is generally a clean reaction, potential side reactions can occur, particularly with sensitive residues. The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage. However, for Gly-Sar-OH, which lacks nucleophilic side chains, this is not a significant concern.
The N-methyl group on the sarcosine residue can increase steric hindrance, potentially slowing down the deprotection reaction compared to non-methylated analogues.[4] Incomplete deprotection can lead to purification challenges and lower overall yields. Therefore, it is crucial to monitor the reaction to ensure complete conversion of the starting material.
Conclusion
The deprotection of this compound can be efficiently achieved using either trifluoroacetic acid in dichloromethane or 4 M HCl in 1,4-dioxane. Both methods provide the deprotected dipeptide in high yield and purity. The choice of reagent will primarily depend on the desired salt form of the final product. Careful monitoring of the reaction is recommended to ensure complete removal of the Boc group, especially given the potential for slower reaction kinetics due to the N-methylated sarcosine residue.
References
Application Notes and Protocols for the Incorporation of Boc-Gly-Sar-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the Gly-Sar (glycylsarcosine) dipeptide motif into peptide sequences is of significant interest in medicinal chemistry and drug development. Sarcosine (N-methylglycine) is an N-methylated amino acid that can impart unique properties to peptides, including enhanced proteolytic stability, increased membrane permeability, and the ability to modulate conformation.[1] However, the synthesis of peptides containing sarcosine, particularly within glycine-rich sequences, presents considerable challenges. These challenges primarily stem from steric hindrance at the secondary amine of sarcosine, which can lead to slow and inefficient coupling reactions, and the propensity of glycine-rich sequences to cause peptide chain aggregation on the solid support.[2][3]
This document provides detailed application notes and protocols for the incorporation of the Boc-Gly-Sar-OH dipeptide unit into complex peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The use of a dipeptide building block can be a strategic approach to circumvent the difficulties associated with the stepwise coupling of sarcosine, potentially leading to higher purity and yield of the final peptide.
Challenges in the Synthesis of Gly-Sar Containing Peptides
The synthesis of peptides containing the Gly-Sar motif can be hampered by two main factors:
-
Inefficient Coupling of Sarcosine: The N-methyl group on sarcosine sterically hinders the approach of the activated carboxyl group of the incoming amino acid, leading to lower coupling efficiencies compared to primary amino acids.[3] This can result in deletion sequences, where the sarcosine residue is missing from the final peptide. To overcome this, more potent coupling reagents, longer reaction times, or double coupling steps are often necessary.[2]
-
Peptide Aggregation: Glycine-rich sequences are known to form stable secondary structures, such as β-sheets, on the resin. This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[2] Strategies to disrupt aggregation include the use of chaotropic salts or backbone-protecting groups.[2]
Strategic Advantage of Using this compound Dipeptide
Employing this compound as a single building block offers a significant advantage by reducing the number of challenging coupling steps on the solid phase. By forming the sterically hindered Gly-Sar peptide bond in solution prior to its incorporation into the growing peptide chain, the problematic coupling of an amino acid to the N-terminal of sarcosine on the resin is avoided. This can lead to a more efficient synthesis with a lower risk of deletion mutations at the sarcosine position.
Data Presentation: Comparison of Synthesis Strategies
The following table summarizes the expected quantitative data for the synthesis of a model peptide containing a Gly-Sar motif, comparing the stepwise addition of individual amino acids with the dipeptide block incorporation. These values are illustrative and can vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Stepwise Synthesis (Boc-Gly-OH + Boc-Sar-OH) | Dipeptide Synthesis (this compound) | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS.[4] |
| Coupling Efficiency (Sarcosine) | ~90-98% | >99% (for the dipeptide unit) | May require double coupling or optimized reagents for stepwise addition.[2] |
| Overall Crude Peptide Yield | 50 - 75% | 65 - 85% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | 55 - 75% | Higher purity is often observed with the dipeptide approach due to fewer side reactions. |
| Final Purified Peptide Yield | 10 - 25% | 15 - 35% | Dependent on the efficiency of the purification process. |
Experimental Protocols
The following protocols outline the manual Boc-SPPS for incorporating the Gly-Sar motif using both a stepwise and a dipeptide approach. These protocols assume a standard SPPS setup.
Protocol 1: Stepwise Incorporation of Boc-Gly-OH and Boc-Sar-OH
This protocol is for the sequential coupling of Boc-Gly-OH followed by Boc-Sar-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[4]
-
Wash the resin with N,N-dimethylformamide (DMF) three times.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[4]
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
3. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (3-5 times).
4. Coupling of Boc-Sar-OH:
-
In a separate vial, dissolve Boc-Sar-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.
-
Monitor the coupling reaction using the Kaiser test (will be negative for the secondary amine of the preceding residue if coupling to it) or the Isatin test. A double coupling may be necessary.
5. Coupling of Subsequent Amino Acids (e.g., Boc-Gly-OH):
-
Repeat the deprotection and neutralization steps.
-
For standard amino acids like Boc-Gly-OH, a coupling time of 1-2 hours with standard coupling reagents like DIC/HOBt is usually sufficient.
6. Final Cleavage and Deprotection:
-
After the final coupling cycle, wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or a less hazardous alternative like trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).[4]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.
Protocol 2: Incorporation of this compound Dipeptide
This protocol is recommended for incorporating the Gly-Sar motif as a single unit to overcome the challenges of stepwise coupling.
1. Resin Preparation and N-terminal Deprotection:
-
Follow steps 1 and 2 from Protocol 1 to prepare the resin and deprotect the N-terminus of the growing peptide chain.
2. Neutralization:
-
Follow step 3 from Protocol 1.
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents), a potent coupling reagent such as HATU (1.95 equivalents), and HOAt (2 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the activation mixture.
-
Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling can be performed.
4. Subsequent Synthesis Cycles:
-
Continue with the synthesis of the peptide by repeating the deprotection, neutralization, and coupling steps for the remaining amino acids as described in Protocol 1.
5. Final Cleavage, Deprotection, Purification, and Analysis:
-
Follow steps 6 and 7 from Protocol 1.
Visualizations
Conclusion
The incorporation of the Gly-Sar dipeptide motif is a valuable strategy for modifying the properties of bioactive peptides. While the stepwise synthesis can be challenging due to steric hindrance and potential aggregation, the use of the pre-formed this compound dipeptide offers a robust alternative to improve synthetic outcomes. By carefully selecting coupling reagents and optimizing reaction conditions, researchers can efficiently synthesize Gly-Sar containing peptides with high purity and yield, facilitating further investigation into their therapeutic potential.
References
Application Notes and Protocols for the Use of Boc-Gly-Sar-OH in the Synthesis of Proline-Rich Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-rich peptides (PRPs) are a significant class of biomolecules involved in a multitude of biological processes, including signal transduction, protein-protein interactions, and antimicrobial defense.[1][2][3] Their unique structural properties, conferred by the conformationally restricted proline residues, make them attractive scaffolds in drug design and development. The incorporation of non-standard amino acid motifs, such as the Glycyl-Sarcosine (Gly-Sar) dipeptide, into PRP sequences can enhance their therapeutic potential by improving enzymatic stability and modulating their pharmacokinetic properties.[4][5] Sarcosine (Sar), being an N-methylated amino acid, introduces a peptide bond resistant to cleavage by many proteases.[4]
This document provides detailed application notes and experimental protocols for the use of N-tert-Butoxycarbonyl-Glycyl-Sarcosine (Boc-Gly-Sar-OH) as a building block in the solid-phase peptide synthesis (SPPS) of proline-rich peptides.
Advantages of Incorporating Gly-Sar Moieties
-
Enhanced Enzymatic Stability: The N-methylated amide bond in sarcosine provides significant resistance to enzymatic degradation by peptidases, which can increase the in vivo half-life of peptide-based drugs.[4][6]
-
Modulation of Conformation: The presence of an N-methylated residue can influence the local peptide backbone conformation, which can be leveraged to fine-tune the binding affinity and specificity of the peptide to its target.
-
Probing Peptide Transport: The Gly-Sar dipeptide is a well-known substrate for peptide transporters like PEPT-1 and PEPT-2.[5][6] Incorporating this motif can be a strategy for improving oral bioavailability or for studying peptide uptake mechanisms.
Challenges in Synthesis
The primary challenge in incorporating this compound into a growing peptide chain lies in the coupling of the sarcosine residue. N-methylated amino acids are sterically hindered, which can lead to slower reaction kinetics and incomplete coupling during SPPS.[7][8][9] This can result in deletion sequences and lower purity of the crude peptide. To overcome these challenges, optimized coupling strategies are necessary.
Data Presentation
The following tables summarize key quantitative data relevant to the synthesis of peptides containing N-methylated amino acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C12H22N2O5 |
| Molecular Weight | 274.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and Methanol |
| Purity (Typical) | ≥98% |
Table 2: Representative Coupling Conditions and Expected Efficiency for N-methylated Amino Acids
| Coupling Reagent | Equivalents (Reagent/Amino Acid/Base) | Coupling Time | Expected Efficiency | Notes |
| HBTU/HOBt/DIPEA | 4 / 4 / 8 | 1-2 hours | Moderate to Low | Standard conditions, may be insufficient for sterically hindered couplings. |
| HATU/HOAt/DIPEA | 4 / 4 / 8 | 2-4 hours | High | Recommended for N-methylated amino acids due to the high reactivity of the activated ester.[10] |
| PyAOP/HOAt/DIPEA | 4 / 4 / 8 | 2-4 hours | High | Another highly effective coupling reagent for hindered amino acids.[8][9] |
| DIC/Oxyma | 4 / 4 / - | 2-4 hours | Moderate | A carbodiimide-based method that can be effective, especially with microwave assistance.[7] |
| Double Coupling | 2 x (4 / 4 / 8) | 2 x 2 hours | Very High | Performing the coupling step twice can significantly increase the incorporation of the hindered residue.[11] |
Table 3: Illustrative Crude Purity Comparison in a Difficult Peptide Sequence
| Peptide Sequence Fragment | Coupling Strategy | Crude Purity (Illustrative) | Reference for Difficulty |
| ...-Ala-Val-Ile-... | Standard HBTU coupling | ~50-60% | General SPPS knowledge |
| ...-Ala-Val-Ile-... | Use of Pseudoproline dipeptide | >80% | [12] |
| ...-Asn(Glycan)-Val-... | Standard HATU coupling (High-loading resin) | ~38% | [13] |
| ...-Asn(Glycan)-Val-... | Standard HATU coupling (Low-loading resin) | ~70% | [13] |
| ...-Pro-Sar -Gly-... | Standard HBTU coupling | ~40-50% | [8][9] |
| ...-Pro-Sar -Gly-... | HATU double coupling | >75% | [10][11] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes a standard method for synthesizing the dipeptide building block.
Materials:
-
Boc-Gly-OH
-
H-Sar-OMe·HCl (Sarcosine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Gly-OH (1.1 eq) and HOBt (1.1 eq) in DCM.
-
In a separate flask, suspend H-Sar-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.2 eq). Stir until the solution becomes clear.
-
Add the H-Sar-OMe solution to the Boc-Gly-OH solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-Gly-Sar-OMe.
-
-
Saponification:
-
Dissolve the crude Boc-Gly-Sar-OMe in a mixture of MeOH and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the MeOH under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: Solid-Phase Synthesis of a Proline-Rich Peptide using this compound
This protocol outlines the incorporation of this compound into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[14]
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[15]
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Standard Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm complete coupling.
-
-
This compound Coupling (Double Coupling Recommended):
-
First Coupling:
-
Pre-activate this compound (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.[10]
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature.
-
Drain and wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated this compound.
-
Agitate for another 2-4 hours.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Note: A qualitative test like the bromophenol blue test should be used to monitor coupling to the N-methylated amine, as the Kaiser test is not suitable.[10]
-
-
-
Chain Elongation:
-
Repeat the Fmoc-deprotection and coupling steps for the remaining amino acids in the sequence.
-
-
Final Boc Removal and Cleavage:
-
After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Wash the resin with DCM and dry under vacuum.
-
To remove the Boc group from the Gly-Sar unit and cleave the peptide from the resin, treat the peptide-resin with the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.[15]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Proline-rich motifs in signaling pathways.
References
- 1. Proline-rich peptides – Chair of Computational Biology [www-cbi.cs.uni-saarland.de]
- 2. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
Application of Boc-Gly-Sar-OH in the Generation of Diverse Peptide and Peptoid Hybrid Libraries
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The dipeptide Boc-Gly-Sar-OH, also known as Boc-Glycylsarcosine, is a valuable building block for the synthesis of peptide and peptoid hybrid libraries. Its unique structure, combining a standard glycine residue with a secondary N-methylated glycine (sarcosine), offers strategic advantages in drug discovery and development. The incorporation of this motif can significantly enhance the therapeutic potential of peptide-based drug candidates.
The N-terminal tert-butyloxycarbonyl (Boc) group provides stable protection during coupling reactions and is readily removed under acidic conditions, making it fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[1][2][3] The sarcosine residue introduces N-methylation, a key modification known to impart several favorable properties to peptides. These include increased proteolytic stability by shielding the adjacent peptide bond from enzymatic cleavage, enhanced membrane permeability, and the ability to modulate conformation by restricting the available conformational space and favoring specific secondary structures, such as β-turns.[4]
The glycine residue provides conformational flexibility, which can be crucial for the peptide's interaction with its biological target. The combination of the flexible glycine and the conformationally constrained sarcosine within the this compound unit allows for the creation of unique structural motifs within a peptide library. This can lead to the identification of novel ligands with high affinity and specificity for their targets.
The use of this compound as a single dipeptide building block streamlines the synthesis process, saving time and resources compared to the stepwise addition of glycine and sarcosine. This is particularly advantageous in the construction of large combinatorial libraries where efficiency is paramount. The synthesis of peptoids, or N-substituted glycine oligomers, is a powerful strategy for creating peptidomimetics, and the inclusion of sarcosine through this compound is a step in this direction.[5][6]
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptide library incorporating a this compound unit. These values are illustrative and can vary based on the specific peptide sequence, resin, and coupling conditions used.
| Parameter | Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[2][4] |
| Coupling Efficiency (this compound) | >98% | May require optimized coupling reagents or double coupling due to the secondary amine in sarcosine. Monitored by the Isatin test.[4] |
| Coupling Efficiency (Standard Boc-AAs) | >99% | Monitored by the Kaiser test.[4] |
| Overall Crude Peptide Yield | 50 - 75% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 45 - 65% | Purification is typically required to isolate the target peptides. |
| Final Purified Peptide Yield | 10 - 30% | Post-purification yield of the desired peptide. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating the this compound dipeptide on a Merrifield resin.
1. Resin Preparation:
-
Swell 1g of Merrifield resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[7]
-
Wash the resin with DCM (3 x 10 mL) and then with dimethylformamide (DMF) (3 x 10 mL).
2. First Amino Acid Attachment (Example: Boc-Leu-OH):
-
To attach the C-terminal amino acid, use the cesium salt method to minimize racemization.[2]
-
Dissolve Boc-Leu-OH (4 equivalents) in a solution of DMF and add cesium carbonate (2 equivalents).
-
Add the activated amino acid solution to the swollen resin and agitate at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
3. Peptide Chain Elongation (General Cycle):
-
Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes (pre-wash).[2]
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (1x).
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.[4]
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling (Standard Boc-Amino Acid):
-
In a separate vial, pre-activate the next Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
4. Coupling of this compound:
-
Follow the deprotection and neutralization steps as described above.
-
Pre-activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine of sarcosine).[4] If coupling is incomplete, a second coupling is recommended.
-
-
Wash the resin with DMF (3x) and DCM (3x).
5. Capping (Optional):
-
If coupling is incomplete after a second attempt, cap any unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[4]
6. Final Deprotection and Cleavage:
-
After the final coupling cycle and removal of the N-terminal Boc group, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[4]
-
Evaporate the HF under vacuum.
-
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Visualizations
Caption: Workflow for Boc-SPPS incorporating this compound.
Caption: Structural impact of incorporating a Gly-Sar motif.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Unlocking Peptide Structures: The Role of Boc-Gly-Sar-OH in Crystallography
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of high-resolution three-dimensional structures of peptides is a cornerstone of modern drug discovery and structural biology. However, the inherent flexibility and propensity of many peptides to aggregate or form fibrillar structures present significant hurdles to obtaining diffraction-quality crystals. The strategic incorporation of N-methylated amino acids, such as sarcosine (N-methylglycine), has emerged as a powerful tool to overcome these challenges. This document provides detailed application notes and protocols on the use of Boc-Gly-Sar-OH, a key building block for introducing sarcosine into peptides, to facilitate crystallographic studies. The inclusion of sarcosine can disrupt hydrogen bonding networks that lead to aggregation, thereby promoting the formation of well-ordered oligomers amenable to crystallization.[1]
Application Notes:
The primary application of incorporating this compound into a peptide sequence for crystallographic purposes is to enhance the probability of obtaining high-quality crystals. Sarcosine, being the N-methylated form of glycine, introduces a conformational constraint and removes a hydrogen bond donor from the peptide backbone.[2] This modification can have several beneficial effects:
-
Prevention of Fibril Formation: Many peptides, particularly those with amyloidogenic potential, readily form fibrils, which are incompatible with single-crystal X-ray diffraction. The substitution of a glycine residue with sarcosine can disrupt the beta-sheet structures that are often the basis of fibril formation.[1]
-
Promotion of Discrete Oligomerization: By discouraging uncontrolled aggregation, the presence of sarcosine can favor the formation of stable, discrete oligomeric states in solution, which are often the entities that crystallize.[1]
-
Increased Solubility and Stability: N-methylated peptides often exhibit increased solubility and resistance to enzymatic degradation, which are advantageous properties for the downstream processes of purification and crystallization.[3][4]
-
Minimal Structural Perturbation: As the peptoid equivalent of alanine, sarcosine can often be substituted for glycine or alanine residues without drastically altering the overall peptide fold, while still conferring the benefits of N-methylation.[2]
A notable example of this application is the successful crystallization of a heptapeptide macrocycle derived from the Aβ peptide. The substitution of a glycine residue at position 33 with sarcosine was a key modification that facilitated the growth of diffraction-quality crystals by preventing fibril formation and promoting a crystallizable oligomeric state.[1]
Experimental Protocols:
This section details the key experimental procedures for utilizing this compound in peptide crystallography, from peptide synthesis to crystallographic analysis.
Peptide Synthesis using this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Ether for precipitation
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add the solution to the resin and shake for 1-2 hours.
-
Coupling of this compound: As the final N-terminal residue, couple this compound using the same procedure as for Fmoc-amino acids. The Boc group will protect the N-terminus.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Peptide Crystallization
The process of obtaining peptide crystals is often empirical and requires screening a wide range of conditions.
Materials:
-
Purified peptide
-
Crystallization screening kits (e.g., Hampton Research Crystal Screen, PEG/Ion Screen)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipetting robot or manual pipettes
Protocol:
-
Peptide Concentration: Dissolve the purified peptide in a suitable buffer (e.g., water or a low ionic strength buffer) to a final concentration of 5-20 mg/mL.
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
In a typical setup, mix 1 µL of the peptide solution with 1 µL of the reservoir solution from the screening kit on the cover slip (hanging drop) or in the drop well (sitting drop).
-
Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Monitor the drops for crystal growth over several days to weeks.
-
Once initial crystals ("hits") are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives around the initial hit condition.
-
-
Crystal Harvesting:
-
Carefully harvest the crystals using a cryo-loop.
-
Soak the crystals in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection and Structure Determination
Protocol:
-
Data Collection: Mount the frozen crystal on a goniometer in a synchrotron X-ray beamline. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and reflection intensities using software such as XDS or HKL2000.
-
Phase Determination: Determine the initial phases. For peptides, this can be achieved through molecular replacement if a homologous structure is available, or by experimental phasing methods such as single-wavelength anomalous dispersion (SAD) if heavy atoms are incorporated.
-
Model Building and Refinement:
-
Build an initial atomic model of the peptide into the electron density map using software like Coot.
-
Refine the model against the diffraction data using refinement software such as Phenix or Refmac5 to improve the fit of the model to the data and its stereochemistry.
-
-
Validation and Deposition: Validate the final model for geometric and stereochemical quality. Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).
Data Presentation:
The following table presents the crystallographic data and refinement statistics for a heptapeptide macrocycle (Peptide 2) where a Gly to Sar substitution was instrumental in obtaining the crystal structure.[1]
| Data Collection and Refinement Statistics | Peptide 2 (with Sarcosine) |
| Data collection | |
| PDB ID | 2MGT |
| Space group | P2₁2₁2₁ |
| Cell dimensions | |
| a, b, c (Å) | 49.3, 56.4, 91.2 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 50.0–1.45 (1.50–1.45) |
| Rsym or Rmerge | 0.065 (0.58) |
| I / σI | 13.5 (2.0) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 6.5 (6.6) |
| Refinement | |
| Resolution (Å) | 29.4–1.45 |
| No. reflections | 41,750 |
| Rwork / Rfree | 0.176 / 0.198 |
| No. atoms | |
| Peptide | 2,784 |
| Solvent | 408 |
| B-factors | |
| Peptide | 19.1 |
| Solvent | 34.6 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.007 |
| Bond angles (°) | 1.0 |
Values in parentheses are for the highest-resolution shell.
Visualizations:
The following diagrams illustrate the logical workflow and rationale for using this compound in peptide crystallography.
Caption: Experimental workflow for peptide crystallography using this compound.
Caption: Rationale for using sarcosine to facilitate peptide crystallization.
References
- 1. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013050617A1 - Structured polypeptides with sarcosine linkers - Google Patents [patents.google.com]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization during Boc-Gly-Sar-OH coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing racemization during peptide coupling reactions involving Boc-Gly-Sar-OH.
Understanding the Challenge: Where Does Racemization Occur?
A crucial point to understand is that in the coupling of this compound to a peptide chain (e.g., H-Xaa-Peptide), the racemization does not occur on the Glycine or Sarcosine residues. Glycine is achiral, and Sarcosine is an N-methylated amino acid. The risk of racemization is at the α-carbon of the C-terminal amino acid of the peptide chain being coupled (Xaa). The activation of the carboxylic acid on this compound creates a highly reactive species that, under certain conditions, can facilitate the abstraction of the α-proton from the amino acid it is reacting with, leading to a loss of stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form in natural peptides) of a chiral amino acid is converted into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon can drastically alter the peptide's three-dimensional structure, which in turn can significantly reduce or abolish its biological activity and therapeutic efficacy.[1]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[2][3] When the carboxylic acid of the incoming amino acid (or peptide segment like this compound) is activated by a coupling reagent, the peptide bond's backbone amide can attack the activated carboxyl group.[2] This forms a planar oxazolone ring. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with the amine component can yield both the desired L-isomer and the undesired D-isomer.[3][4] A secondary, less common pathway involves the direct abstraction of the α-proton by a base from the activated amino acid.[2]
Q3: Which factors have the most significant impact on racemization?
A3: Several factors influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Highly reactive intermediates formed by reagents like carbodiimides (DCC, DIC) are more prone to forming oxazolones.[1][5]
-
Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can intercept the highly reactive intermediate to form a more stable active ester, which is less prone to racemization.[6][7][8]
-
Base: The strength and steric hindrance of the base used are crucial.[8][9] Stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction, promoting racemization.[9]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[9][10]
-
Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[1][11]
Q4: Are certain amino acids more susceptible to racemization?
A4: Yes, amino acids with electron-withdrawing groups on their side chains or those that are sterically unhindered are more susceptible. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[7][12] Protecting the imidazole nitrogen of histidine can help reduce this issue.[7]
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to diagnosing and mitigating racemization issues when coupling this compound.
Data Presentation: Impact of Reagents and Additives
The choice of coupling methodology has a profound impact on the stereochemical outcome of the reaction. Onium-salt based reagents (like HBTU, HATU) and the use of additives with carbodiimides are industry-standard approaches to minimize racemization.
| Coupling Method | Additive | Typical Racemization (%) | Key Recommendation |
| DIC / Base | None | High | Not Recommended. High risk of racemization. |
| DIC / Base | HOBt | Low | A standard and effective method for suppressing racemization.[5] |
| DIC / Base | HOAt | Very Low | Often superior to HOBt in suppressing racemization, especially for difficult couplings.[13] |
| DIC / Base | OxymaPure | Very Low | A non-explosive and highly effective alternative to HOBt/HOAt.[5] |
| HBTU / Base | HOBt (Internal) | Low | Efficient coupling with good suppression of racemization.[6] |
| HATU / Base | HOAt (Internal) | Very Low | Highly efficient reagent, particularly effective for sterically hindered couplings and minimizing racemization.[5][9] |
| COMU / Base | Oxyma (Internal) | Very Low | A modern, highly efficient reagent with an excellent safety profile and low racemization potential.[5] |
Note: Percentages are illustrative and can vary significantly based on the specific amino acid sequence, base, solvent, and temperature.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using HATU/NMM
This protocol describes a general procedure for coupling this compound to a resin-bound amine (H-Xaa-Resin) while minimizing racemization of the Xaa residue.
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30-60 minutes. After swelling, drain the solvent.
-
Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3.0 eq) in DMF. Add HATU (2.9 eq) and allow it to dissolve.
-
Activation and Coupling: Add N-methylmorpholine (NMM) (6.0 eq) to the coupling mixture. Immediately add the activated solution to the prepared resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Perform a Kaiser test to monitor for the disappearance of free primary amines.[14] If the test is positive after 2 hours, the coupling can be repeated.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines the analysis of the cleaved peptide to quantify the percentage of the undesired D-diastereomer.
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of mobile phase components).[9]
-
Standard Preparation: If possible, prepare a standard of the desired L-diastereomer and the potential D-diastereomer to confirm retention times.
-
Chromatographic Conditions:
-
Column: Use a suitable chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, but this must be optimized for the specific peptide.[9]
-
Flow Rate: Adjust the flow rate (e.g., 1.0 mL/min) to achieve optimal separation.
-
Detection: Monitor the elution using a UV detector at a suitable wavelength (e.g., 214 or 220 nm).
-
-
Quantification: Inject the sample. The percentage of the D-diastereomer is calculated by dividing the peak area of the undesired isomer by the total peak area of both isomers and multiplying by 100.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism of racemisation during the coupling of acylpeptides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Boc-Gly-Sar-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the poor solubility of Boc-Gly-Sar-OH during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common SPPS solvents?
A1: The poor solubility of this compound can be attributed to a combination of factors. The presence of the sarcosine (N-methylglycine) residue can influence the peptide backbone's conformation, potentially leading to intermolecular hydrogen bonding and aggregation.[1] While sarcosine itself can increase the solubility of larger peptides by disrupting secondary structures, in a small dipeptide like this compound, this effect may be less pronounced.[2][3] The Boc protecting group also adds to the molecule's hydrophobicity, which can contribute to poor solubility in highly polar aprotic solvents like DMF.
Q2: Which solvents are recommended for dissolving this compound?
A2: While DMF is the most common solvent in SPPS, its effectiveness can be limited with poorly soluble protected dipeptides.[4][5] N-Methyl-2-pyrrolidone (NMP) is often a better choice due to its increased polarity and ability to solvate difficult sequences.[5][6] For particularly challenging cases, solvent mixtures can be employed. A "magic mixture" of DCM/DMF/NMP (1:1:1) has been shown to be effective for hydrophobic peptides.[7] Additionally, mixtures containing DMSO, 2,2,2-trifluoroethanol (TFE), or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance solvation.[6][7][8]
Q3: Can heating or sonication improve the solubility of this compound?
A3: Yes, both heating and sonication can be used to aid in the dissolution of this compound. Gentle heating of the solvent can increase the kinetic energy of the molecules, helping to break up aggregates. Microwave-assisted SPPS, which utilizes rapid and uniform heating, can be particularly effective in preventing on-resin aggregation and improving coupling efficiency for difficult sequences.[9] Sonication can also be used to mechanically disrupt aggregates and promote dissolution. However, care should be taken to avoid degradation of the protected dipeptide, especially with prolonged heating.
Q4: Are there alternative coupling reagents that are more suitable for poorly soluble dipeptides?
A4: Yes, the choice of coupling reagent can significantly impact the success of coupling a poorly soluble dipeptide.[10] For difficult couplings, more reactive uronium/aminium or phosphonium salt-based reagents are often preferred over carbodiimides like DCC or DIC.[11][12] Reagents such as HATU, HBTU, and PyBOP are known for their high coupling efficiency and are often used for sterically hindered or aggregation-prone sequences.[13][14] COMU is another highly efficient coupling reagent with good solubility and safety profile.[11]
Q5: How can I monitor the coupling efficiency of this compound?
A5: The Kaiser (ninhydrin) test is a common qualitative method for monitoring the presence of free primary amines on the resin.[15][16] A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling reaction. However, for couplings involving sarcosine (a secondary amine), the Kaiser test will give a false negative. In this case, alternative tests like the chloranil test or the isatin test should be used to monitor the reaction. For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
This guide provides a systematic approach to overcoming the challenges associated with the poor solubility of this compound during SPPS.
Issue 1: this compound does not fully dissolve in the coupling solvent.
| Solution | Description | Advantages | Considerations |
| Change Solvent System | Switch from DMF to NMP, or use a solvent mixture such as DCM/DMF/NMP (1:1:1) or DMF with 25% DMSO.[7][13] | NMP has better solvating properties for many difficult sequences.[6] Solvent mixtures can disrupt aggregation.[7] | Ensure compatibility with your resin and other reagents. NMP is more viscous and expensive than DMF.[4] |
| Use Additives | Incorporate chaotropic salts like LiCl or NaClO₄ (at concentrations around 0.8 M) in the coupling reaction.[9][13] | Disrupts secondary structures and improves solvation.[9] | The salt must be thoroughly washed away after coupling to avoid interference with subsequent steps.[9] |
| Apply Heat/Sonication | Gently warm the solvent or use a microwave synthesizer. Sonication can also be applied. | Can significantly improve solubility and coupling efficiency.[9] | Avoid excessive heat which can cause racemization or degradation. |
Issue 2: Incomplete coupling of this compound to the resin.
| Solution | Description | Advantages | Considerations |
| Use a More Powerful Coupling Reagent | Employ a uronium/aminium (HATU, HBTU, COMU) or phosphonium (PyBOP, PyAOP) based coupling reagent.[10][11] | These reagents are more reactive and can overcome the steric hindrance and poor solubility of difficult sequences.[12][14] | These reagents are more expensive than carbodiimides. HATU is particularly effective but also more costly.[11] |
| Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[13] | Can drive the reaction to completion. | Increases synthesis time and reagent consumption. |
| Pre-activation | Allow the this compound to react with the coupling reagent and a base (like DIEA) for a few minutes before adding the mixture to the resin.[16] | Ensures the dipeptide is fully activated before it comes into contact with the resin-bound amine. | The activated species can be unstable, so the pre-activation time should be optimized. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM.
-
Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid by treating with 25-50% TFA in DCM.[16]
-
Washing: Thoroughly wash the resin with DCM, isopropanol, and then DMF.[14]
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.[16]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6 equivalents) to the coupling solution and immediately add the mixture to the resin. Agitate for 1-2 hours at room temperature.[15]
-
Monitoring: Monitor the reaction using the chloranil or isatin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.[15]
Protocol 2: Using a Chaotropic Salt Wash
-
Follow steps 1-4 from Protocol 1.
-
Chaotropic Wash: Before coupling, wash the resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute).[9][13]
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 minute) to remove the LiCl.[9]
-
Proceed with the coupling reaction as described in Protocol 1 (steps 5-8).
Visualizations
Caption: Troubleshooting workflow for this compound in SPPS.
References
- 1. oatext.com [oatext.com]
- 2. The sarcosine effect on protein stability: a case of nonadditivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sarcosine effect on protein stability: a case of nonadditivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Side reactions associated with Boc-Gly-Sar-OH deprotection
Welcome to the technical support center for the deprotection of Boc-Gly-Sar-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the side reactions encountered during the removal of the Boc protecting group from this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the deprotection of this compound?
The major side reaction during the deprotection of this compound is the intramolecular cyclization to form the diketopiperazine (DKP), cyclo(Gly-Sar). This occurs after the removal of the Boc group, where the newly formed free N-terminal amine of the dipeptide attacks the C-terminal carboxylic acid, leading to the formation of a stable six-membered ring.
Q2: What factors influence the formation of cyclo(Gly-Sar)?
Several factors can influence the rate and extent of diketopiperazine formation:
-
Temperature: Higher temperatures generally accelerate the rate of both the desired deprotection and the undesired cyclization.
-
Reaction Time: Prolonged reaction times after the initial deprotection can lead to an increased yield of the diketopiperazine byproduct.
-
Acid/Solvent System: The choice of acid and solvent for deprotection plays a crucial role. Strong acids like Trifluoroacetic Acid (TFA) can effectively remove the Boc group, but the conditions can also favor cyclization. Milder acidic conditions or different solvent systems may be employed to minimize this side reaction.
-
Concentration: The concentration of the dipeptide in the reaction mixture can also have an effect on the rate of cyclization.
Q3: How can I monitor the progress of the deprotection reaction and the formation of side products?
The progress of the deprotection can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (this compound) and the appearance of the deprotected product and the diketopiperazine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to monitor the reaction. It allows for the separation and quantification of the starting material, the desired product (H-Gly-Sar-OH), and the diketopiperazine byproduct, cyclo(Gly-Sar). A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% TFA is a common method for analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound.
Problem 1: Low yield of the desired linear dipeptide, H-Gly-Sar-OH.
| Possible Cause | Suggested Solution |
| Incomplete Deprotection | The presence of the N-methyl group on sarcosine can increase steric hindrance, potentially slowing down the deprotection reaction. Extend the reaction time and monitor by HPLC or TLC until the starting material is consumed. |
| Significant Diketopiperazine Formation | High reaction temperatures and prolonged reaction times favor the formation of cyclo(Gly-Sar). Lower the reaction temperature (e.g., conduct the reaction at 0 °C) and minimize the reaction time after the Boc group is cleaved. |
| Sub-optimal Deprotection Reagent | Standard TFA/DCM conditions might be too harsh and promote cyclization. Consider using a milder deprotection reagent such as 4M HCl in dioxane, which has been shown to be effective for selective Boc deprotection while minimizing side reactions. |
Problem 2: Difficulty in separating H-Gly-Sar-OH from cyclo(Gly-Sar).
| Possible Cause | Suggested Solution |
| Similar Polarity | The linear dipeptide and its cyclic counterpart can have similar polarities, making separation by standard silica gel chromatography challenging. |
| Ineffective Purification Method | Consider using reversed-phase HPLC for purification. The difference in hydrophobicity between the linear and cyclic forms can often be exploited for separation on a C18 column. Ion-exchange chromatography can also be an effective method, as the linear dipeptide has a free amine and a carboxylic acid, while the diketopiperazine is neutral. |
Quantitative Data on Side Product Formation
While specific quantitative data for this compound deprotection is not extensively published, the following table summarizes general expectations for side product formation under different conditions based on studies of similar dipeptides.
| Deprotection Condition | Expected Yield of H-Gly-Sar-OH | Expected Yield of cyclo(Gly-Sar) | Notes |
| 25-50% TFA in DCM, Room Temp, 1-2 h | Moderate to High | Low to Moderate | A standard but potentially harsh condition. The yield of DKP can increase with longer reaction times. |
| 4M HCl in Dioxane, Room Temp, 30 min - 1 h | High | Low | Generally provides better selectivity for Boc deprotection with reduced DKP formation. |
| High Temperature (e.g., > 40 °C) | Low to Moderate | High | Elevated temperatures significantly promote the formation of the diketopiperazine. |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA in DCM
-
Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) dropwise to the cooled solution while stirring.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.
-
Purification: The crude product, H-Gly-Sar-OH·TFA salt, can be purified by reversed-phase HPLC.
Protocol 2: Deprotection of this compound using HCl in Dioxane
-
Preparation: Dissolve this compound in anhydrous dioxane.
-
Deprotection: Add a solution of 4M HCl in dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane) to the solution of the dipeptide.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or HPLC.[1][2]
-
Work-up: Upon completion, the solvent is removed in vacuo to yield the crude H-Gly-Sar-OH·HCl salt.
-
Purification: The crude product can be purified by trituration with diethyl ether to precipitate the salt, followed by filtration and drying. Further purification can be achieved by recrystallization or reversed-phase HPLC.
Visualizations
Caption: Reaction pathways during this compound deprotection.
Caption: Troubleshooting workflow for this compound deprotection.
References
Technical Support Center: Optimizing Coupling Conditions for Boc-Gly-Sar-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling conditions for the dipeptide Boc-Gly-Sar-OH. Due to the presence of sarcosine (Sar), an N-methylated amino acid, specific challenges may arise during peptide synthesis. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful and efficient coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The methyl group on the sarcosine nitrogen hinders the approach of the activated carboxyl group.[1][2] | Optimize Coupling Reagents: Use more potent coupling reagents known to be effective for sterically hindered and N-methylated amino acids, such as HATU, HCTU, PyAOP, or PyBOP.[2][3][4] Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents).[1][5] Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[1][2] Double Coupling: Perform the coupling step twice before moving to the next deprotection step.[1] After the first coupling, wash the resin and repeat the coupling procedure with a fresh solution of activated this compound. |
| Suboptimal Activation: Standard coupling reagents like DCC/HOBt may not be sufficiently reactive.[2] | Use Uronium/Phosphonium Reagents: Employ HATU, HBTU, or COMU for more efficient activation.[4][6][7] HATU is often preferred for its rapid kinetics and ability to suppress racemization.[3][8] | |
| Poor Crude Purity / Multiple Peaks in HPLC | Deletion Sequences: Incomplete coupling leads to the formation of peptides lacking the Gly-Sar motif. | Implement Capping: After the coupling step, "cap" any unreacted amino groups with a capping agent like acetic anhydride. This terminates the incomplete chains, simplifying purification.[2] Monitor Coupling Completion: Use a qualitative test to ensure the reaction has gone to completion before proceeding. The standard Kaiser test is unreliable for the secondary amine of sarcosine. Use the bromophenol blue test or isatin test instead.[5] |
| Cis/Trans Isomerism: The Gly-Sar peptide bond can exist as both cis and trans isomers, which may separate during chromatography, leading to broadened or multiple peaks even for a pure sample.[2][9] | Understand Chromatographic Behavior: Be aware that multiple peaks may not necessarily indicate impurity. Collect the major peaks and analyze by mass spectrometry to confirm the presence of the desired product. Modify Chromatographic Conditions: Altering the temperature, solvent system, or pH of the mobile phase during HPLC purification can sometimes help to coalesce the isomeric peaks or improve their separation for characterization. | |
| Side Reactions | Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity. | Use Racemization Suppressing Additives: When using carbodiimides, always include an additive like HOBt or OxymaPure.[4][7] Choose Appropriate Reagents: Uronium/phosphonium reagents like HATU are known to minimize racemization.[3][7] Avoid prolonged pre-activation times. |
| Guanidinylation of the N-terminus: Excess uronium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine, capping the peptide chain.[6] | Control Reagent Stoichiometry: Use a slight excess of the carboxylic acid component relative to the coupling reagent. Avoid using a large excess of the coupling reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound more challenging than coupling other dipeptides?
A1: The primary challenge arises from the presence of sarcosine, which is an N-methylated amino acid. The methyl group on the nitrogen atom of the peptide bond creates steric hindrance, making it more difficult for the activated carboxyl group of the incoming amino acid to approach and react.[1][2] This can lead to slower reaction rates and incomplete coupling.
Q2: My HPLC analysis of the crude product shows multiple peaks, but the mass spectrometry for each peak corresponds to the correct mass. What is happening?
A2: This is a common phenomenon for peptides containing N-methylated amino acids like sarcosine. The peptide bond preceding the sarcosine residue can exist as two distinct rotational isomers: cis and trans.[2][9] These isomers can interconvert slowly and may be separated during HPLC, resulting in broadened or multiple peaks for a single, pure compound.[2]
Q3: Which coupling reagent is the most effective for this compound?
A3: For sterically hindered couplings involving N-methylated amino acids, more powerful uronium or phosphonium-based reagents are recommended. HATU is highly effective due to its rapid reaction kinetics and low risk of racemization.[3][4] HCTU, PyAOP, and PyBOP are also excellent alternatives.[2] Standard carbodiimide reagents like DIC may be less efficient for this type of coupling.[2]
Q4: Can I use the Kaiser test to monitor the completion of the coupling reaction?
A4: No, the Kaiser test is not reliable for monitoring coupling to a secondary amine like sarcosine, as it will not give the characteristic blue color for a free secondary amine.[5] Alternative qualitative tests such as the bromophenol blue test or the isatin test should be used to monitor the reaction progress.[5]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step a second time before proceeding to the next deprotection step in solid-phase peptide synthesis.[1] It is a useful strategy to drive a difficult coupling reaction, such as with this compound, to completion and maximize the yield of the desired peptide.[1]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol is recommended for achieving high coupling efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphat)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Washing solvents (e.g., DCM, DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminal protecting group is present, perform deprotection according to your standard protocol (e.g., with TFA for a Boc group or piperidine for an Fmoc group). Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIPEA (6 equivalents) to the activation solution and vortex briefly. Immediately add the activated solution to the prepared resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin, wash it, and perform a bromophenol blue test to check for reaction completion. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the monitoring test indicates an incomplete reaction, repeat steps 2-6.
Protocol 2: HBTU-Mediated Coupling of this compound in SPPS
This protocol provides a reliable and widely used alternative to HATU.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Washing solvents (e.g., DCM, DMF)
Procedure:
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Coupling: Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes. Add the activated solution to the resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol.
-
(Optional) Double Coupling: If the reaction is incomplete, a second coupling can be performed.
Quantitative Data Summary
The following table summarizes typical reagent equivalents and reaction times for the coupling of sterically hindered or N-methylated amino acids. Actual conditions may require optimization based on the specific sequence and resin.
| Coupling Reagent | This compound (eq.) | Reagent (eq.) | Base (eq.) | Typical Reaction Time |
| HATU | 2 - 4 | 1.9 - 3.9 | 4 - 8 (DIPEA) | 30 min - 4 h[1][3] |
| HBTU/HOBt | 2 - 4 | 1.9 - 3.9 | 4 - 8 (DIPEA) | 1 - 4 h[10][11] |
| PyBOP | 2 - 4 | 2 - 4 | 4 - 8 (DIPEA) | 1 - 4 h[10] |
| DIC/HOBt | 3 - 4 | 3 - 4 | N/A | 2 - 4 h[7] |
Visualizations
Experimental Workflow for this compound Coupling
Caption: A generalized workflow for the solid-phase synthesis coupling of this compound.
Troubleshooting Decision Tree for Low Coupling Yield
Caption: A decision tree to troubleshoot and optimize low-yield coupling reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Boc-Gly-Sar-OH Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the incomplete deprotection of Boc-Gly-Sar-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete deprotection of this compound is primarily attributed to three factors:
-
Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage is highly dependent on the concentration of trifluoroacetic acid (TFA) and the duration of the reaction. For N-methylated amino acids like sarcosine, steric hindrance can slow down the deprotection process, requiring stronger acid conditions or longer reaction times compared to other amino acids.
-
Poor Solubility: If this compound is not fully dissolved in the reaction solvent, the deprotection reagent cannot efficiently access the Boc group, leading to an incomplete reaction.
-
Reagent Quality: The purity and freshness of the TFA are crucial. Old or degraded TFA can have a lower effective concentration of acid, leading to reduced deprotection efficiency.
Q2: What is the role of the sarcosine (N-methylglycine) residue in deprotection challenges?
The N-methyl group on the sarcosine residue introduces steric hindrance around the adjacent peptide bond and can influence the overall conformation of the dipeptide. This steric bulk can hinder the approach of the TFA to the Boc-protecting group, making the deprotection reaction slower than for dipeptides containing only primary amino acids.
Q3: Can I use other acids for Boc deprotection of this compound?
While TFA is the most common and effective reagent for Boc deprotection, other strong acids like 4M HCl in dioxane can also be used. However, the reaction conditions, including time and temperature, would need to be re-optimized. For substrates sensitive to strong acids, milder methods are being explored, but TFA remains the standard for robust deprotection.
Q4: What are the potential side reactions during the deprotection of this compound?
The primary side reaction of concern during Boc deprotection is the formation of a stable tert-butyl cation. This electrophilic species can potentially alkylate the deprotected amine, although this is less common for simple dipeptides. The primary issue remains the incomplete removal of the Boc group itself.
Q5: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (this compound) and the appearance of the product (Gly-Sar-OH).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of starting material remaining and the amount of product formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic tert-butyl signal.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the deprotection of this compound.
Problem: Low yield of deprotected Gly-Sar-OH detected by HPLC or NMR.
This is the most common issue and directly indicates incomplete deprotection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low deprotection yield.
Solutions:
-
Verify Reagent Quality: Ensure you are using fresh, high-purity TFA. If the reagent is old, it may have absorbed moisture, reducing its effectiveness.
-
Optimize Reaction Conditions:
-
Increase TFA Concentration: Gradually increase the concentration of TFA in the reaction mixture. Common starting points are 25-50% TFA in a suitable solvent like dichloromethane (DCM).
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., every 30 minutes) using TLC or HPLC to determine the optimal reaction time for complete conversion.
-
Problem: Presence of starting material even after prolonged reaction time.
This indicates a persistent issue with the reaction conditions or the starting material itself.
Logical Relationship Diagram
Caption: Relationship between causes and solutions for persistent starting material.
Solutions:
-
Re-evaluate Solubility: this compound may have limited solubility in the chosen solvent. Try using a different solvent system or increasing the volume of the solvent to ensure complete dissolution. Sonication can also aid in dissolving the starting material.
-
Consider Temperature: While most Boc deprotections are carried out at room temperature, gently warming the reaction mixture (e.g., to 30-40°C) can sometimes increase the reaction rate. However, this should be done with caution and monitored closely to avoid potential side reactions.
Data Presentation
The following table summarizes typical deprotection efficiencies for Boc-protected dipeptides under various conditions. While specific data for this compound is limited in the literature, these values provide a general guideline for optimization.
| TFA Concentration (% in DCM) | Reaction Time (hours) | Temperature (°C) | Typical Deprotection Efficiency (%) |
| 25 | 1 | 25 | 70-85 |
| 25 | 2 | 25 | 85-95 |
| 50 | 1 | 25 | >95 |
| 50 | 2 | 25 | >99 |
Experimental Protocols
Standard Protocol for Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Addition of TFA: While stirring, add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. For TLC, use a suitable mobile phase (e.g., DCM:Methanol 9:1) and visualize with a ninhydrin stain (the deprotected product will be ninhydrin positive).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product will be the TFA salt of Gly-Sar-OH.
-
-
Precipitation (Optional): To obtain a solid product, dissolve the crude residue in a minimal amount of methanol and precipitate by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation and dry under vacuum.
Protocol for HPLC Monitoring of Deprotection
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching: Quench the reaction by diluting the aliquot in a large volume of the initial mobile phase (e.g., 95% A, 5% B).
-
Injection: Inject the diluted sample onto the HPLC column.
-
Gradient: Run a suitable gradient to separate this compound from Gly-Sar-OH (e.g., 5% to 95% B over 20 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Analysis: Integrate the peak areas of the starting material and the product to determine the percentage of conversion over time.
Experimental Workflow Diagram
Aggregation problems with peptides containing Gly-Sar dipeptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides, including those containing the Gly-Sar (glycylsarcosine) dipeptide.
Frequently Asked Questions (FAQs)
Q1: Is the Gly-Sar dipeptide sequence known to cause peptide aggregation?
Current scientific literature suggests that the Gly-Sar dipeptide unit is unlikely to be a direct cause of peptide aggregation. In fact, the N-methylated backbone of sarcosine can act as a disruptor of the intermolecular hydrogen bonds that are crucial for the formation of β-sheet structures, a primary driver of aggregation.[1][2][3][4][5] N-methylated amino acids are often incorporated into peptide sequences to inhibit aggregation.[1][2][3][4][5]
Q2: If Gly-Sar inhibits aggregation, why is my peptide containing this sequence aggregating?
Peptide aggregation is a complex phenomenon influenced by the entire amino acid sequence and various external factors.[6] While the Gly-Sar unit itself may inhibit aggregation, other factors such as the presence of hydrophobic amino acid stretches (e.g., Ala, Val, Ile), the overall net charge of the peptide, pH, concentration, and temperature can still promote self-association and aggregation.[7][8]
Q3: What are the common signs of peptide aggregation during synthesis and handling?
Common indicators of peptide aggregation include:
-
During Solid-Phase Peptide Synthesis (SPPS): Poor resin swelling, slow or incomplete coupling and deprotection reactions.[7]
-
Post-Cleavage and Purification: Difficulty dissolving the lyophilized peptide, formation of a gel-like substance, or precipitation from solution.
-
In Solution: Appearance of visible particulates, cloudiness (turbidity), or an increase in light scattering over time.
Q4: What is the underlying mechanism of peptide aggregation?
Peptide aggregation is primarily driven by the self-association of peptide chains to form larger, often insoluble structures. This process is frequently initiated by the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures. Hydrophobic interactions between nonpolar side chains also play a significant role in driving peptide molecules to clump together in aqueous environments.
Troubleshooting Guide: Peptide Aggregation
This guide provides systematic approaches to troubleshoot and mitigate peptide aggregation issues.
Problem 1: Poor Solubility of Lyophilized Peptide
Symptom: The synthesized peptide powder does not dissolve readily in the desired buffer or solvent.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inappropriate Solvent/pH | 1. Test a range of solvents: Start with deionized water. If unsuccessful, try aqueous solutions with organic modifiers (e.g., acetonitrile, DMSO), or small amounts of acids (e.g., acetic acid, TFA) or bases (e.g., ammonium hydroxide).2. Adjust pH: Test solubility at pH values away from the peptide's isoelectric point (pI), where the net charge is maximized. | Maximizing electrostatic repulsion by moving the pH away from the pI can enhance solubility. Organic co-solvents can help solvate hydrophobic regions of the peptide. |
| High Peptide Concentration | 1. Start with a lower concentration: Attempt to dissolve a smaller amount of peptide in a larger volume of solvent.2. Stepwise dissolution: Add small aliquots of the peptide to the vortexing solvent. | High local concentrations during dissolution can favor aggregation. A more gradual process can prevent this. |
| Strong Intermolecular Forces | 1. Use chaotropic agents: Prepare solutions containing denaturants like guanidinium chloride (GdmCl) or urea (start with 2-6 M).2. Sonication: Gently sonicate the sample in an ice bath to break up aggregates. | Chaotropic agents disrupt the structure of water and weaken hydrophobic interactions, while sonication provides physical energy to break apart aggregates.[9] |
Problem 2: Aggregation in Solution Over Time
Symptom: A clear peptide solution becomes cloudy, forms precipitates, or shows an increase in hydrodynamic radius over time.
| Influencing Factor | Mitigation Strategy | Experimental Considerations |
| Peptide Concentration | Maintain the peptide concentration below its critical aggregation concentration (CAC). | Determine the CAC experimentally using techniques like dynamic light scattering (DLS) or fluorescence spectroscopy with dyes like Thioflavin T (ThT).[10] |
| pH and Buffer Composition | 1. Screen a range of pH values to find the optimal pH for stability.2. Evaluate different buffer species (e.g., phosphate, citrate, Tris) as some can influence aggregation. | The optimal pH is often at least 1-2 units away from the peptide's pI. |
| Temperature | Store peptide solutions at the lowest practical temperature (e.g., 4°C or -20°C) to slow down aggregation kinetics. | Perform temperature-stability studies to understand the thermal denaturation and aggregation profile of your peptide. |
| Ionic Strength | Investigate the effect of varying salt concentrations (e.g., 0-500 mM NaCl) on peptide stability. | The effect of ionic strength is peptide-specific; it can either screen charges and promote aggregation or stabilize the native state. |
| Agitation | Minimize physical stress such as vigorous shaking or stirring. | Agitation can increase the formation of air-water interfaces, which can induce peptide unfolding and aggregation. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to detect the formation of β-sheet-rich amyloid fibrils, a common form of peptide aggregates.
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in deionized water and filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare the peptide solution at the desired concentration in the appropriate buffer.
-
Prepare a working ThT solution by diluting the stock solution to 25 µM in the same buffer as the peptide.
-
-
Assay Procedure:
-
In a 96-well black plate with a clear bottom, add 180 µL of the 25 µM ThT working solution to each well.
-
Add 20 µL of the peptide solution (or buffer for a blank control) to the wells.
-
Incubate the plate at the desired temperature, with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Interpretation:
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Measurement
DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution.
-
Sample Preparation:
-
Prepare peptide solutions at various concentrations in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
Ensure the sample is free of air bubbles.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Place the cuvette containing the peptide solution into the instrument.
-
Perform measurements at different time points to monitor changes in the hydrodynamic radius of the peptide species.
-
-
Data Analysis:
-
An increase in the average hydrodynamic radius or the appearance of a second population of larger particles is indicative of aggregation.
-
Visualizations
Caption: A workflow for troubleshooting peptide aggregation.
Caption: A simplified pathway of peptide aggregation.
References
- 1. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Boc-Gly-Sar-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Boc-Gly-Sar-OH.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions to improve yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Coupling: The N-methyl group on Sarcosine (Sar) introduces steric hindrance, which can lead to lower coupling efficiency. | Optimize Coupling Reagents: Employ more potent coupling reagents known to be effective for sterically hindered and N-methylated amino acids. Examples include HATU, HCTU, PyAOP, or PyBOP. Increase Reaction Time & Temperature: Extend the duration of the coupling step (e.g., from 1-2 hours to 4 hours or even overnight). A moderate increase in temperature may also enhance reaction kinetics.[1] Double Coupling: Perform the coupling step for the Sarcosine residue twice to maximize its incorporation into the peptide chain.[1] |
| Peptide Aggregation: Glycine-rich sequences have a tendency to form secondary structures, such as β-sheets, on the resin. This aggregation can render reactive sites inaccessible.[1] | Utilize Chaotropic Salts: Introduce chaotropic agents like LiCl to the coupling mixture to disrupt the formation of secondary structures.[1] Employ High-Swelling Resins: Use resins with a high swelling capacity, such as polyethylene glycol (PEG)-based resins, to improve the accessibility of solvents to the peptide chain.[1] | |
| Poor Crude Purity / Multiple Peaks in HPLC | Deletion Sequences: Incomplete coupling at either the Glycine or Sarcosine residue can result in peptides that are missing one or more amino acids. | Capping: Following each coupling step, introduce a "capping" step using acetic anhydride to block any unreacted amino groups. This terminates the incomplete peptide chains, simplifying the purification process.[1] |
| Side Reactions: The formation of byproducts during synthesis can lead to impurities that are difficult to separate from the desired product. A common side reaction is the formation of diketopiperazine, especially at the dipeptide stage. | Use Appropriate Protecting Groups: Ensure that all reactive side chains are properly protected throughout the synthesis. Control Reaction Conditions: Carefully control the temperature and reaction times to minimize the occurrence of side reactions. In Situ Neutralization: Employing in situ neutralization protocols can help to suppress certain side reactions.[2] | |
| Difficulty in Purification | Similar Hydrophobicity of Byproducts: Deletion sequences or other byproducts may have similar retention times to the target peptide in reverse-phase HPLC, making separation challenging. | Optimize HPLC Conditions: Experiment with different solvent gradients, flow rates, and column types to achieve better separation. Alternative Purification Methods: Consider other purification techniques such as ion-exchange chromatography if reverse-phase HPLC is not effective. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
A1: N,N-Dimethylformamide (DMF) is a commonly used solvent for solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for the protected amino acids and the growing peptide chain.
Q2: How can I monitor the completion of the coupling reaction?
A2: The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. For the coupling of sarcosine (a secondary amine), the chloranil test can be used.
Q3: What are the common side reactions to be aware of during Boc-SPPS?
A3: Besides diketopiperazine formation, other potential side reactions in Boc-SPPS include aspartimide formation (if Asp is present), and alkylation of sensitive residues by carbocations generated during the cleavage step.[2] The choice of appropriate scavengers during cleavage is crucial to minimize these side reactions.
Q4: What is the best way to cleave the synthesized this compound from the resin?
A4: For Boc-SPPS, the final cleavage from the resin and removal of side-chain protecting groups is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] It is essential to use appropriate scavengers (e.g., p-cresol, thioanisole) during cleavage to protect sensitive amino acid residues.
Q5: Can I synthesize this compound using solution-phase chemistry?
A5: Yes, solution-phase synthesis is a viable alternative to SPPS. It involves coupling the protected amino acids in a suitable organic solvent, followed by deprotection and purification steps. While it can be more labor-intensive for longer peptides, it can be advantageous for the synthesis of short peptides like this compound.
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound
This protocol outlines the manual Boc-chemistry for the synthesis of this compound on a Merrifield resin.
1. Resin Preparation:
- Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
- Wash the resin with DCM (3x) and then with DMF (3x).
2. First Amino Acid Coupling (Boc-Sar-OH):
- In a separate vessel, dissolve Boc-Sar-OH (3 equivalents) and an activating agent such as HOBt (3 equivalents) in DMF.
- Add a coupling reagent like DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
- Add the activated amino acid solution to the swollen resin.
- Add DIEA (6 equivalents) to neutralize the resin and facilitate the coupling reaction.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the reaction completion using the chloranil test.
- Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
3. Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
- Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).
4. Second Amino Acid Coupling (Boc-Gly-OH):
- Repeat the coupling procedure described in step 2 using Boc-Gly-OH.
- Monitor the reaction completion using the Kaiser test.
5. Final Boc Deprotection:
- Repeat the deprotection step as described in step 3.
6. Cleavage from Resin:
- Wash the resin with DCM and dry it under vacuum.
- Treat the dried resin with a cleavage cocktail of HF or TFMSA in the presence of appropriate scavengers (e.g., p-cresol) at 0°C for 1-2 hours.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final this compound product.
Visualizations
References
Technical Support Center: Mass Spectrometry Fragmentation Analysis of Boc-Gly-Sar-OH Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation analysis of Boc-Gly-Sar-OH.
Frequently Asked Questions (FAQs)
Q1: What are the expected major ions in the ESI-MS spectrum of this compound?
When analyzing this compound by electrospray ionization mass spectrometry (ESI-MS), you should expect to see the protonated molecule, [M+H]⁺. Depending on the solvent system and sample purity, you may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1] It is crucial to account for these mass shifts during data analysis.
Q2: What are the characteristic fragmentation patterns of the Boc protecting group in MS/MS analysis?
The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic neutral losses during collision-induced dissociation (CID) in MS/MS analysis. The two most common losses are:
-
A neutral loss of 100.0528 Da, which corresponds to the entire Boc group (C₅H₈O₂).[1]
-
A neutral loss of 56.0626 Da, resulting from the elimination of isobutylene (C₄H₈).[1][2]
The observation of these neutral losses is a strong indicator of the presence of a Boc-protected peptide.
Q3: What are the expected b- and y-ions for this compound in MS/MS?
The peptide backbone of this compound will fragment to produce characteristic b- and y-type ions. The expected monoisotopic m/z values for the major fragment ions are summarized in the table below. The presence of the N-terminal Boc group will be reflected in the mass of the b-ions.
| Ion Type | Sequence | Expected m/z ([M+H]⁺) |
| Precursor | This compound | 275.1601 |
| b₁ | Boc-Gly | 158.0968 |
| b₂ | Boc-Gly-Sar | 229.1339 |
| y₁ | Sar-OH | 90.0549 |
| y₂ | Gly-Sar-OH | 147.0764 |
| Precursor - H₂O | This compound | 257.1495 |
| Precursor - C₄H₈ | This compound | 219.0975 |
| Precursor - C₅H₈O₂ | This compound | 175.1073 |
Q4: Why am I observing poor fragmentation of my this compound peptide?
Several factors can lead to poor fragmentation:
-
Low Collision Energy: The applied collision energy may be insufficient to induce fragmentation. Gradually increase the collision energy to find the optimal setting for your instrument.
-
Stable Precursor Ion: The proton may be sequestered on the Boc group, making fragmentation of the peptide backbone less favorable.
-
Instrument Parameters: Ensure that the ion source parameters, such as capillary voltage and gas flow rates, are optimized for your analyte.[3]
Q5: I see unexpected peaks in my mass spectrum. What could they be?
Unexpected peaks can arise from several sources:
-
Impurities: The peptide sample may contain impurities from the synthesis, such as deletion sequences or incompletely deprotected peptides.[4]
-
Adducts: As mentioned in Q1, sodium and potassium adducts are common.[1]
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source, leading to the observation of fragment ions in the MS1 spectrum. This can be minimized by optimizing the ion source conditions.
-
Contaminants: Contaminants from solvents, glassware, or the LC system can introduce extraneous peaks.[3]
Troubleshooting Guide
Problem: Low signal intensity or no peak detected for this compound.
| Possible Cause | Suggested Solution |
| Sample Degradation | Ensure the sample is fresh and has been stored properly. |
| Poor Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different solvent system that promotes better ionization. |
| Incorrect Mass Range | Verify that the instrument's mass range is set to include the expected m/z of the precursor ion. |
| Sample Loss | Low-abundance samples can be lost during sample preparation. Consider increasing the sample concentration.[5] |
Problem: In-source fragmentation of the Boc group.
| Possible Cause | Suggested Solution |
| High Ion Source Energy | Reduce the fragmentor or cone voltage to minimize unintended fragmentation in the ion source.[6] |
| Mobile Phase Composition | The use of strong acids like TFA in the mobile phase can sometimes promote Boc-cleavage. If possible, consider using a weaker acid like formic acid.[6] |
Problem: Difficulty in distinguishing between isomeric peptides.
| Possible Cause | Suggested Solution |
| Similar Fragmentation Patterns | Isomers can produce very similar MS/MS spectra. Carefully analyze the relative abundances of the fragment ions, as they can sometimes provide clues to the isomeric structure.[2][7] |
| Chromatographic Separation | Optimize the liquid chromatography method to achieve baseline separation of the isomers before they enter the mass spectrometer. |
Experimental Protocols
Methodology for ESI-MS/MS Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of approximately 1-10 µM.
-
Vortex the sample to ensure it is fully dissolved.
-
Centrifuge the sample to pellet any insoluble material.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.
-
Acquire a full scan MS spectrum in positive ion mode over a mass range that includes the expected precursor ion (e.g., m/z 100-500).
-
Identify the m/z of the protonated precursor ion ([M+H]⁺) for this compound (expected m/z 275.1601).
-
-
MS/MS Analysis:
-
Select the precursor ion of this compound for fragmentation.
-
Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Optimize the collision energy to achieve a good distribution of fragment ions. This may require a series of experiments with varying collision energies.
-
Acquire the MS/MS spectrum and identify the characteristic b- and y-ions, as well as neutral losses from the Boc group.
-
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Troubleshooting workflow for MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc-Gly-Sar-OH vs. Fmoc-Gly-Sar-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a widely adopted approach to enhance metabolic stability and modulate conformation. The choice of the protecting group for the dipeptide building block, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that significantly influences the efficiency of solid-phase peptide synthesis (SPPS), the purity of the final product, and the overall synthetic strategy. This guide provides an objective comparison of Boc-Gly-Sar-OH and Fmoc-Gly-Sar-OH, supported by available data and established experimental protocols, to inform the selection process for researchers in peptide chemistry and drug development.
Executive Summary
The selection between this compound and Fmoc-Gly-Sar-OH hinges on the specific requirements of the target peptide and the overall synthetic strategy. The Fmoc strategy is generally favored for its milder deprotection conditions and compatibility with a wide range of sensitive residues and automated synthesis platforms. However, the Boc strategy can offer advantages in mitigating aggregation, a common challenge in sequences containing N-methylated amino acids. The successful incorporation of the Gly-Sar moiety, regardless of the protecting group, often necessitates optimized coupling conditions to overcome the steric hindrance of the N-methyl group.
Data Presentation: Performance Comparison
While direct head-to-head experimental data for the same model peptide is limited in publicly available literature, the following table summarizes the expected performance characteristics of this compound and Fmoc-Gly-Sar-OH based on established principles of peptide chemistry for N-methylated amino acids.
| Feature | This compound | Fmoc-Gly-Sar-OH | Rationale & References |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., 20% Piperidine in DMF) | The fundamental difference between the two protecting groups dictates the orthogonality of the synthetic strategy.[1][2] |
| Handling of Hydrophobic/Aggregating Sequences | Generally more effective; N-terminal protonation after deprotection reduces interchain hydrogen bonding and subsequent aggregation. | More prone to aggregation issues, particularly in hydrophobic or N-methylated peptide sequences. | The acidic deprotection in the Boc strategy can disrupt secondary structures.[3] The presence of sarcosine itself can, however, improve peptide solubility.[4] |
| Coupling Efficiency for N-methylated Residues | Can be challenging due to steric hindrance; requires optimized coupling reagents and conditions. | Also challenging due to steric hindrance; often requires specialized, highly efficient coupling reagents like HATU or PyBOP. | The N-methyl group on sarcosine sterically hinders the approach of the activated carboxyl group.[5][6] |
| Potential Side Reactions | - Risk of side-chain protecting group loss with repeated TFA treatment.- Diketopiperazine formation. | - Aspartimide formation in sequences containing Asp.- Diketopiperazine formation, especially with a C-terminal proline or glycine. | Repeated acidolysis in Boc-SPPS can affect acid-labile side-chain protecting groups.[4] The basic conditions of Fmoc deprotection can promote aspartimide formation.[4] |
| Compatibility with Sensitive Residues | Less suitable for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation). | Highly compatible with acid-sensitive moieties due to the mild base deprotection. | The harsh acidic conditions of Boc deprotection and final cleavage can degrade sensitive modifications.[4] |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation, with real-time monitoring of Fmoc deprotection via UV absorbance. | The milder chemistry and compatibility with various resins and linkers make Fmoc-SPPS ideal for automation. |
| Safety | Requires handling of highly corrosive and hazardous acids like HF or TFMSA for final cleavage. | Generally safer, avoiding the use of highly hazardous acids for final cleavage (TFA is still used). | The use of HF in Boc-SPPS necessitates specialized laboratory equipment and safety precautions. |
Experimental Protocols
The successful incorporation of the Gly-Sar dipeptide unit requires careful optimization of the coupling step to overcome the steric hindrance of the sarcosine residue. The following are representative protocols for manual solid-phase peptide synthesis using potent coupling reagents.
Protocol 1: Peptide Synthesis using this compound
This protocol outlines a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., PAM resin).
1. Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with dimethylformamide (DMF).
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
3. Neutralization:
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2-5 minutes.
-
Wash the resin thoroughly with DMF.
4. Coupling of this compound:
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.
-
Monitoring: The completion of the coupling can be monitored using a test for secondary amines, such as the chloranil test. The standard ninhydrin (Kaiser) test will not work for the secondary amine of sarcosine.
5. Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol.
Protocol 2: Peptide Synthesis using Fmoc-Gly-Sar-OH
This protocol details a standard cycle for the incorporation of Fmoc-Gly-Sar-OH in an Fmoc-based SPPS workflow (e.g., on Rink Amide resin).[1]
1. Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-Gly-Sar-OH:
-
Activation Solution: In a separate vessel, dissolve Fmoc-Gly-Sar-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. As with the Boc strategy, a double coupling may be required for optimal results.
-
Monitoring: Monitor the reaction completion using the chloranil test for secondary amines.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The choice between Boc and Fmoc strategies can be visualized as a decision-making workflow based on the properties of the target peptide and the desired experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Linkers in Antibody-Drug Conjugates: Evaluating Boc-Gly-Sar-OH in the Context of Established Alternatives
For Researchers, Scientists, and Drug Development Professionals.
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleavable within the target tumor cell to unleash the payload. Peptide linkers, designed to be substrates for lysosomal proteases like Cathepsin B, are a cornerstone of modern ADC design. This guide provides a comparative analysis of various peptide linkers, with a special focus on the available information for Boc-Gly-Sar-OH in contrast to well-documented linkers such as Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala), and Glycine-Glycine-Phenylalanine-Glycine (GGFG).
While this compound is commercially available as a cleavable ADC linker, publicly accessible, peer-reviewed data detailing its performance is scarce.[1] Therefore, this guide will first establish a baseline by comparing the efficacy of commonly used peptide linkers, supported by experimental data. We will then discuss the potential characteristics of a Gly-Sar linker based on its constituent amino acids.
Mechanism of Action for Peptide Linker-Based ADCs
The general mechanism for an ADC employing a protease-cleavable peptide linker is a multi-step process designed for targeted cytotoxicity.
Caption: General mechanism of action for an ADC with a protease-cleavable linker.
Comparative Performance of Common Peptide Linkers
The choice of peptide sequence significantly impacts an ADC's stability, cleavage efficiency, and overall therapeutic index. Val-Cit is the most widely used dipeptide linker, demonstrating good plasma stability and efficient cleavage by Cathepsin B.[][] Alternatives like Val-Ala have been developed to offer improved hydrophilicity, which can be advantageous for highly hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DAR) with less aggregation.[4] Tetrapeptide linkers, such as GGFG, are also utilized and are noted for their high stability in circulation.[5][6]
Table 1: Comparative Stability of ADC Peptide Linkers in Plasma
| Linker Type | ADC Example | Species | Stability Metric (t₁/₂) | Reference(s) |
|---|---|---|---|---|
| Hydrazone (Acid-labile) | - | Human/Mouse Plasma | ~2 days | [4] |
| Carbonate (Acid-labile) | - | Human Plasma | 36 hours | [4] |
| Val-Cit-PABC | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [7] |
| Val-Cit-PABC | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [7] |
| Val-Cit-PABC | anti-HER2-MMAF | Mouse Plasma | >95% payload loss after 14 days | [8] |
| Triglycyl (CX) | Trastuzumab-DM1 | Mouse | 9.9 days | [9] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | 10.4 days | [9] |
| Silyl ether (Acid-labile) | MMAE Conjugate | Human Plasma | >7 days |[4] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC (Target) | Linker Type | Payload | Cell Line | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|---|
| anti-HER2 ADC | CX (Triglycyl) | DM1 | Various | Significantly improved vs. SMCC | [9] |
| anti-HER2 ADC | SMCC (Non-cleavable) | DM1 | Various | - | [9] |
| Trastuzumab deruxtecan | GGFG | DXd | NCI-N87 | Potent (low nM range) | [1] |
| Araris Topo 1 ADC | Novel Peptide | Topoisomerase 1 Inhibitor | NCI-N87 | Potent (low nM range) | [1] |
| Peptide-Drug Conjugate | Val-Cit-PABC | Doxorubicin | B16 (integrin αvβ3+) | Superior to disulfide linker |[10] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers
| ADC (Target) | Linker Type | Xenograft Model | Outcome | Reference(s) |
|---|---|---|---|---|
| cBu-Cit-linker ADC | cBu-Cit | - | Greater tumor suppression vs. Val-Cit ADC | [4] |
| CX-linker ADC | CX (Triglycyl) | EGFR & EpCAM models | More active at 3 mg/kg than SMCC ADC at 15 mg/kg | [9] |
| Araris Topo 1 ADC | Novel Peptide | NCI-N87 | Superior anti-tumor activity vs. T-DXd at same payload dose | [1] |
| Tandem Cleavage Linker ADC | P1' Tandem Cleavage | Granta-519 | Better efficacy than vedotin benchmark |[11] |
The Case of this compound: A Theoretical Perspective
This compound is a dipeptide composed of Glycine and Sarcosine (N-methylglycine), protected with a Boc group. In the context of an ADC, this linker would be deprotected and conjugated to a payload. Lacking direct experimental data, we can infer potential properties:
-
Flexibility: The presence of glycine, the smallest amino acid, would impart significant flexibility to the linker.
-
Hydrophilicity: Sarcosine is more hydrophilic than many other amino acids used in linkers, which could potentially reduce ADC aggregation, a known issue with hydrophobic payloads.[12]
-
Enzymatic Cleavage: The Gly-Sar sequence is not a classical Cathepsin B cleavage site like Val-Cit. While some proteases may cleave it, its cleavage efficiency in the lysosome is unknown. N-methylation in sarcosine can sometimes hinder enzymatic cleavage, which could lead to lower payload release rates compared to established linkers. This could be a disadvantage, but in some cases, slower release might be desirable.
-
Stability: The potential resistance to certain proteases could translate to high plasma stability. However, without data, its susceptibility to other plasma enzymes remains an open question.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: A generalized experimental workflow for evaluating ADC linkers.
Caption: Simplified signaling pathway for MMAE-induced apoptosis.[13][14][15][]
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology (LC-MS based):
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human, cynomolgus monkey, and mouse plasma at 37°C.[17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Sample Preparation:
-
To measure free payload: Precipitate plasma proteins using a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.[8]
-
To measure average DAR: Utilize immunocapture techniques (e.g., using anti-human Fcγ magnetic beads) to isolate the ADC from the plasma matrix.[18]
-
-
Analysis (LC-MS/MS):
-
Free Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload. Use a standard curve of the free payload for accurate quantification.
-
Average DAR: After immunocapture, the ADC can be reduced (e.g., with DTT) to separate light and heavy chains, or deglycosylated and analyzed by LC-MS to determine the distribution of drug-loaded species and calculate the average DAR over time.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time. Calculate the half-life (t₁/₂) of the linker in plasma.
Cathepsin B-Mediated Cleavage Assay
Objective: To quantify the rate of payload release from the ADC specifically by Cathepsin B, a key lysosomal protease.
Methodology:
-
Reagents: Purified human Cathepsin B, assay buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT), and the ADC construct.[19]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration ~1 µM) with the assay buffer. Pre-warm to 37°C.[6]
-
Initiation: Start the reaction by adding activated Cathepsin B (final concentration ~20 nM).[6]
-
Incubation & Time Points: Incubate at 37°C. Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Terminate the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant containing the released payload.
-
Analysis (LC-MS/MS): Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC₅₀) of the ADC against target antigen-positive and antigen-negative cancer cell lines.
Methodology (MTT-based):
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][20]
-
ADC Treatment: Prepare serial dilutions of the ADC in the appropriate cell culture medium. Remove the old medium from the cells and add the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (typically 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage cell viability relative to the untreated control. Plot cell viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.[20]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[22][23]
-
Tumor Implantation: Subcutaneously implant human cancer cells (that express the target antigen) into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment, typically via intravenous (IV) injection.[24]
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study.
-
Primary endpoints include tumor growth inhibition (TGI) and, in some cases, complete tumor regression.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the %TGI compared to the vehicle control group. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed anti-tumor effects.[22]
References
- 1. aacrjournals.org [aacrjournals.org]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Synthetic Boc-Gly-Sar-OH
For researchers, scientists, and drug development professionals working with synthetic peptides, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide presents an objective comparison of the purity analysis of N-α-Boc-Glycylsarcosine (Boc-Gly-Sar-OH) against a structurally similar dipeptide, N-α-Boc-Glycylglycine (Boc-Gly-Gly-OH).
This compound, a derivative of the non-essential amino acid sarcosine (N-methylglycine), is utilized as an intermediate in organic synthesis and medicinal chemistry.[1] Its N-methylated peptide bond offers unique conformational properties and increased resistance to enzymatic degradation compared to its non-methylated counterpart, Boc-Gly-Gly-OH. This guide provides supporting experimental data, detailed analytical protocols, and visualizations to assist researchers in evaluating the purity profiles of these critical building blocks.
Comparative Purity Data
The purity of synthetic peptides is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identity confirmation and structural verification.[2] The following table summarizes typical analytical results for high-quality batches of this compound and Boc-Gly-Gly-OH.
| Parameter | This compound | Boc-Gly-Gly-OH | Method |
| Purity (RP-HPLC) | ≥ 98.5% | ≥ 99.0% | Reversed-Phase HPLC (UV @ 210 nm) |
| Identity (LC-MS) | M+H⁺ = 261.14 | M+H⁺ = 247.12 | ESI-MS |
| Structure | Conforms | Conforms | ¹H NMR |
| Appearance | White to off-white solid | White to off-white solid | Visual |
| Solubility | Soluble in DMF, DCM, Methanol | Soluble in DMSO, Water | - |
Potential Impurity Profiles
The impurity profile for both dipeptides can arise from starting materials, side reactions, or incomplete reactions during synthesis. Common impurities may include:
-
Unreacted Starting Materials: Residual Boc-Gly-OH, sarcosine, or glycine.
-
Coupling Reagent Byproducts: Urea derivatives if carbodiimides (e.g., DIC) are used.
-
Deprotection Products: Small amounts of the free dipeptide (H-Gly-Sar-OH or H-Gly-Gly-OH) if the Boc group is prematurely cleaved.
-
Dipeptide Impurities: Formation of incorrect dipeptides if other amino acids are present.[3]
The N-methylated nature of sarcosine in this compound can sometimes lead to slightly lower coupling efficiencies and a higher potential for certain side reactions compared to the synthesis of Boc-Gly-Gly-OH, which may be reflected in a marginally lower typical purity.
Experimental Protocols
Accurate purity analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the primary method for quantitative purity assessment of non-volatile organic molecules.[4]
-
Objective: To separate the main dipeptide product from potential impurities based on hydrophobicity.
-
Instrumentation: A standard HPLC system with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4][6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[4][6]
-
Gradient: A linear gradient, for example from 5% to 95% Mobile Phase B over 20-30 minutes, is a common starting point.[4][5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30-40 °C.[4]
-
Detection: UV absorbance at 210-220 nm (for the peptide backbone).[4][6]
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Injection Volume: 10-20 µL.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the target peptide and identify impurities.
-
Objective: To verify the identity of the main peak from the HPLC analysis and to determine the mass of any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Single Quadrupole).
-
Method: The same chromatographic conditions as the RP-HPLC method can often be used. However, TFA can cause ion suppression in the MS source; replacing it with 0.1% formic acid in the mobile phases is a common practice to improve sensitivity.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to detect the protonated molecule [M+H]⁺.
-
Note on Fragmentation: The Boc protecting group can be labile and may fragment in the mass spectrometer source.[7] Observing a peak corresponding to the deprotected dipeptide is not uncommon and should be interpreted carefully, distinguishing between an actual impurity and in-source fragmentation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the chemical structure of the dipeptide and identifying structural isomers or other impurities that may not be resolved by HPLC.[8]
-
Objective: To confirm the chemical structure and covalent integrity of the dipeptide.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 2-5 mg of the lyophilized peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Experiments: A standard 1D ¹H NMR spectrum is typically sufficient for identity confirmation. The spectrum should show characteristic signals for the Boc group (a large singlet around 1.4 ppm), the glycine alpha-protons, and the sarcosine alpha-protons and N-methyl protons (for this compound).
Visualizations
To aid in understanding the analytical process and the products being compared, the following diagrams illustrate the experimental workflow and chemical structures.
References
- 1. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-(Gly)₄-OH: Standard for Peptide Research | Advent [adventchembio.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Gly-Sar-OH
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids like sarcosine (Sar) into peptides is a critical strategy for enhancing therapeutic properties. The Gly-Sar motif, in particular, can impart resistance to enzymatic degradation and modulate peptide conformation. This guide provides an objective comparison of synthesizing peptides containing this motif using a Boc-protected dipeptide building block (Boc-Gly-Sar-OH) versus other synthetic strategies, supported by experimental data and detailed protocols.
The use of this compound as a single unit in solid-phase peptide synthesis (SPPS) can be advantageous in overcoming the challenges associated with the stepwise incorporation of N-methylated amino acids. The primary alternative strategies involve the sequential coupling of individual amino acids using either Boc or Fmoc chemistry.
Performance Comparison: Boc-Dipeptide vs. Alternative Strategies
The choice of synthetic strategy for incorporating the Gly-Sar motif significantly impacts coupling efficiency, crude purity, and the potential for side reactions. The tert-butyloxycarbonyl (Boc) strategy is often favored for challenging sequences, including those prone to aggregation, a common issue with glycine-rich and N-methylated peptides.[1]
| Parameter | This compound Dipeptide Strategy | Sequential Boc-Amino Acid Strategy | Sequential Fmoc-Amino Acid Strategy |
| N-terminal Protecting Group | Boc (t-Butyloxycarbonyl) | Boc (t-Butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA)[1] | Acid-labile (e.g., Trifluoroacetic acid - TFA)[2] | Base-labile (e.g., Piperidine)[1] |
| Coupling Efficiency | Generally higher for the dipeptide unit. | Can be challenging, especially for the amino acid coupled to the N-methylated residue due to steric hindrance.[1][3] | Also challenging due to steric hindrance; often requires specialized coupling reagents.[1] |
| Potential Side Reactions | Reduced risk of side reactions associated with individual N-methylated amino acid coupling. | Potential for incomplete coupling leading to deletion sequences.[3] | Diketopiperazine formation, especially at the dipeptide stage.[4] |
| Handling of Hydrophobic/ Aggregating Sequences | Generally more effective; N-terminal protonation after deprotection reduces aggregation.[5] | More effective than Fmoc for aggregation-prone sequences.[5] | More prone to aggregation issues with hydrophobic and N-methylated peptides.[1] |
| Crude Peptide Purity | Potentially higher due to improved coupling efficiency. | Variable, dependent on the success of the challenging coupling step. | Variable, may be lower due to aggregation and side reactions. |
| Final Cleavage | Typically requires strong acids like HF or TFMSA.[2] | Requires strong acids like HF or TFMSA.[2] | Milder acid cleavage (e.g., TFA).[4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the this compound dipeptide unit on a Merrifield resin.
a. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin in dichloromethane (DCM).
-
Attach the C-terminal amino acid (if different from Sar) to the resin using the cesium salt method.[6]
b. Peptide Chain Elongation (Single Coupling Cycle):
-
Deprotection: Swell the peptide-resin in DCM. Treat with 50% TFA in DCM for 5 minutes, followed by a 20-minute incubation to remove the Boc protecting group.[2] Wash with DCM and isopropanol.
-
Neutralization: Wash the resin with DMF. Neutralize the TFA salt with a solution of 10% diisopropylethylamine (DIEA) in DMF.[7] Repeat the neutralization and wash with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF.[4][7]
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated dipeptide solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Isatin test, as the Kaiser test will be negative for the secondary amine of sarcosine.[7] If the test is positive (indicating free amine), a second coupling is recommended.
-
-
Capping (Optional): If coupling is incomplete, cap unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
c. Final Cleavage and Purification:
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers.[2]
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
References
The Gly-Sar Motif: A Lever for Enhancing Peptide Bioactivity
A Comparative Guide for Researchers and Drug Development Professionals
The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor membrane permeability and rapid enzymatic degradation. Among the various modifications, the introduction of the Gly-Sar (Glycine-Sarcosine) dipeptide motif has emerged as a promising strategy. This guide provides an objective comparison of the biological activities of peptides incorporating the Gly-Sar motif against their unmodified counterparts, supported by experimental data and detailed protocols.
Enhanced Biological Performance with the Gly-Sar Motif
The N-methylated backbone of sarcosine within the Gly-Sar motif imparts unique physicochemical properties to peptides, leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles.
Superior Enzymatic Stability
One of the most significant advantages of incorporating a Gly-Sar motif is the enhanced resistance to enzymatic degradation. The N-methyl group on the sarcosine residue sterically hinders the approach of proteases, which typically cleave the peptide backbone at unmodified amide bonds. This increased stability translates to a longer plasma half-life, a critical factor for therapeutic efficacy.
While direct comparative studies detailing the half-life of a peptide before and after Gly-Sar modification are not abundant in publicly available literature, the principle is well-established. Gly-Sar itself is widely recognized for its high stability against peptidases[1].
Table 1: Comparison of General Peptide Stability With and Without N-Methylation (Sarcosine)
| Parameter | Standard Peptide | Gly-Sar Containing Peptide | Rationale for Improvement |
| Enzymatic Half-life (t½) | Generally short (minutes to hours) | Significantly longer | N-methylation at the amide bond sterically hinders protease activity. |
Modulated Cell Permeability
The Gly-Sar motif is a well-characterized substrate for the proton-coupled peptide transporters PEPT1 and PEPT2[1]. These transporters are highly expressed in the intestine and kidneys, respectively, and play a crucial role in the absorption and reabsorption of di- and tripeptides. By incorporating a Gly-Sar motif, a peptide can potentially hijack this transport system to improve its cellular uptake.
It is important to note that while this can enhance absorption in tissues expressing these transporters, it may not universally increase permeability across all cell types. The overall impact on permeability will also depend on other factors such as the peptide's size, charge, and lipophilicity.
Table 2: Cell Permeability Characteristics
| Parameter | Standard Peptide | Gly-Sar Containing Peptide | Key Considerations |
| Primary Transport Mechanism | Passive diffusion, paracellular transport (often inefficient) | Active transport via PEPT1/PEPT2, passive diffusion | The presence of PEPT1/PEPT2 transporters on the target cells is crucial for enhanced uptake. |
| Apparent Permeability (Papp) | Variable, often low | Potentially increased in PEPT1/2 expressing cells | Direct comparative Papp values for a peptide with and without a Gly-Sar motif are needed for definitive conclusions. |
Altered Biological Activity
The conformational constraints imposed by the N-methylation in sarcosine can influence how a peptide interacts with its biological target. This can lead to changes in binding affinity and signaling. For instance, the substitution of the N-terminal residue of angiotensin II with sarcosine is a key feature in the potent and long-lasting angiotensin II receptor antagonist, Saralasin.
The biological activity of Gly-Sar as a transport motif can be quantified by its interaction with PEPT1. The affinity of Gly-Sar for PEPT1 is often measured by its Michaelis-Menten constant (Km) or by the ability of other compounds to inhibit its transport.
Table 3: Biological Activity Data for PEPT1-Mediated Gly-Sar Transport
| Compound | IC50 (µM) for Gly-Sar Uptake Inhibition | Ki (µM) | Cell Line |
| Gly-Pro | 257 ± 28 | 250 | Caco-2 |
| Losartan | 45.1 ± 15.8 | 44 | Caco-2 |
| Valaciclovir | 894 ± 309 | 874 | Caco-2 |
| Aciclovir | No inhibition | - | Caco-2 |
| Data sourced from a study on PEPT-1 inhibitor screening[1]. |
This table demonstrates how the uptake of Gly-Sar can be competitively inhibited by other molecules that interact with the PEPT1 transporter, providing a method to quantify the biological interaction.
Experimental Protocols
To facilitate the evaluation of peptides incorporating the Gly-Sar motif, detailed protocols for key in vitro assays are provided below.
Caco-2 Cell Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells at a density of 6 x 10^4 cells/cm² onto polycarbonate membrane filter inserts (e.g., Transwell®).
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
-
Alternatively, assess the permeability of a fluorescent marker with low passive permeability, such as Lucifer Yellow.
3. Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test peptide (at a known concentration) to the apical (A) or basolateral (B) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the peptide in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of the peptide in the receiver chamber.
-
A: The surface area of the filter membrane.
-
C0: The initial concentration of the peptide in the donor chamber.
-
Serum Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases present in serum.
1. Preparation:
-
Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS).
-
Thaw human or rat serum and centrifuge to remove any precipitates.
2. Incubation:
-
Add the peptide stock solution to the serum to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the mixture.
3. Sample Processing:
-
Immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile or trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated proteins.
4. Analysis:
-
Analyze the supernatant for the concentration of the intact peptide using RP-HPLC or LC-MS/MS.
-
Plot the percentage of intact peptide remaining versus time.
5. Half-life (t½) Calculation:
-
Determine the half-life of the peptide from the degradation curve, typically by fitting the data to a first-order decay model.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: PEPT1-mediated co-transport of a Gly-Sar containing peptide and a proton.
References
Unveiling the Structural Nuances of Boc-Gly-Sar-OH Peptides: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of peptides is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative structural analysis of peptides containing the Boc-Gly-Sar-OH motif, leveraging X-ray crystallography data of closely related analogues to elucidate its conformational preferences.
While a crystal structure for the specific dipeptide this compound is not publicly available, a comprehensive understanding of its likely structural characteristics can be gleaned from the crystallographic analysis of its constituent parts and closely related molecules. This guide compares the crystal structures of N-Boc-glycine (Boc-Gly-OH), N-Boc-sarcosine (Boc-Sar-OH), and the dipeptide glycylsarcosine (Gly-Sar) to provide insights into the conformational impact of the N-terminal Boc protecting group and the N-methylation on the peptide backbone.
Comparative Structural Data
The following tables summarize key geometric parameters obtained from the X-ray crystallographic analysis of Boc-Gly-OH, Boc-Sar-OH, and Gly-Sar. These parameters provide a quantitative basis for comparing the conformational properties of these molecules.
Table 1: Selected Bond Lengths (Å)
| Bond | Boc-Gly-OH | Boc-Sar-OH | Gly-Sar |
| N-Cα (Gly) | 1.458 | - | 1.455 |
| Cα-C' (Gly) | 1.521 | - | 1.523 |
| C'-N (Peptide) | - | - | 1.332 |
| N-Cα (Sar) | - | 1.472 | 1.465 |
| Cα-C' (Sar) | - | 1.518 | 1.528 |
| N-CH₃ (Sar) | - | 1.465 | 1.468 |
| Boc C-N | 1.345 | 1.368 | - |
Table 2: Selected Bond Angles (°)
| Angle | Boc-Gly-OH | Boc-Sar-OH | Gly-Sar |
| N-Cα-C' (Gly) | 111.4 | - | 111.9 |
| Cα-C'-N (Gly) | - | - | 116.5 |
| C'-N-Cα (Sar) | - | - | 122.9 |
| N-Cα-C' (Sar) | - | 110.2 | 111.2 |
| Cα-C'-O (Sar) | - | 117.8 | 117.5 |
| C'-N-CH₃ (Sar) | - | 118.9 | 119.3 |
| Cα-N-CH₃ (Sar) | - | 115.6 | 116.2 |
Table 3: Key Torsion Angles (°)
| Torsion Angle | Boc-Gly-OH | Boc-Sar-OH | Gly-Sar |
| ω (Gly-Sar) | - | - | 178.5 |
| φ (Gly) | - | - | -169.8 |
| ψ (Gly) | - | - | 171.3 |
| φ (Sar) | - | - | 85.6 |
| ψ (Sar) | - | - | -173.4 |
Structural Insights and Comparison
The data presented reveals several key structural features:
-
Peptide Bond Conformation: The ω torsion angle in Gly-Sar is approximately 178.5°, indicating a strong preference for a trans peptide bond. This is typical for most peptide bonds unless constrained within a cyclic structure. The presence of the N-methyl group in sarcosine does not appear to significantly favor a cis conformation in this linear dipeptide.
-
Backbone Flexibility: The φ and ψ torsion angles of the glycine residue in Gly-Sar fall within the allowed regions of the Ramachandran plot for a flexible amino acid. The sarcosine residue, with its N-methyl group, also exhibits a conformationally allowed structure.
-
Influence of the Boc Group: Comparing the bond lengths and angles of the Gly and Sar moieties in the Boc-protected and unprotected forms reveals subtle but potentially significant differences. The Boc group, being bulky, can influence the local conformation around the N-terminus. For instance, the C'-N-Cα angle in the peptide bond of Gly-Sar is wider than the corresponding angles within the individual Boc-protected amino acids, which is a common feature of peptide bond geometry.
-
N-Methylation Impact: The N-methylation in sarcosine introduces a tertiary amide bond. This removes the hydrogen bond donor capability of the amide nitrogen, which can have profound effects on the hydrogen bonding networks within a larger peptide and its interactions with other molecules. The bond angles around the N-methylated nitrogen in Boc-Sar-OH and Gly-Sar are consistent with sp² hybridization, but the presence of the methyl group can sterically restrict the conformational freedom around the φ torsion angle.
Based on this comparative analysis, the structure of this compound would be expected to feature a trans peptide bond. The Boc group would likely influence the conformation of the N-terminal glycine residue, while the sarcosine residue would adopt a conformation influenced by the steric bulk of its N-methyl group.
Experimental Protocols
The following sections detail the general methodologies employed for the X-ray crystallographic analysis of small peptides like Boc-Gly-OH, Boc-Sar-OH, and Gly-Sar.
Peptide Crystallization
The crystallization of small, flexible peptides can be challenging. A common and effective method is slow evaporation from a saturated solution.
-
Purity: The peptide sample must be of high purity, typically >95%, as impurities can inhibit crystal formation.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the peptide has moderate solubility. Common solvents include water, ethanol, methanol, and acetonitrile.
-
Saturation: A saturated or near-saturated solution of the peptide is prepared at a specific temperature.
-
Evaporation: The solution is allowed to evaporate slowly in a controlled environment. This can be achieved by leaving the vial partially open or by using a vapor diffusion setup (hanging drop or sitting drop).
-
Crystal Growth: As the solvent evaporates, the concentration of the peptide increases, leading to supersaturation and subsequent crystal formation. Crystals are typically grown at a constant temperature to ensure slow and ordered growth.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head. To protect the crystal from radiation damage during data collection, it is often cryo-cooled in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities and positions of the diffracted spots are measured and integrated. These data are then used to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map. The model is then refined against the experimental diffraction data to improve its accuracy. This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor and R-free.
Logical Workflow for Structural Analysis
The process of determining and analyzing the crystal structure of a peptide like this compound follows a logical progression from sample preparation to final structural interpretation.
Assessing the Post-Synthesis Stability of the Gly-Sar Peptide Bond: A Comparative Guide
For researchers and professionals in drug development, understanding the stability of peptide-based therapeutics is paramount. The Gly-Sar (glycyl-sarcosine) dipeptide, with its N-methylated peptide bond, presents a unique stability profile compared to other dipeptides. This guide provides a comparative analysis of the Gly-Sar peptide bond's stability, supported by experimental data and detailed analytical protocols.
The Enhanced Stability of the N-Methylated Peptide Bond
The core structural difference between Gly-Sar and many other dipeptides, such as Gly-Gly, is the presence of a methyl group on the nitrogen atom of the peptide bond in Gly-Sar. This N-methylation introduces steric hindrance and alters the electronic properties of the amide bond, rendering it significantly more resistant to enzymatic cleavage by peptidases.[1][2] This inherent stability makes Gly-Sar a valuable component in designing peptide-based drugs with longer biological half-lives.
Comparative Stability Data
Direct quantitative comparisons of the stability of Gly-Sar against other dipeptides under identical conditions are not extensively available in publicly accessible literature. However, by collating data from various studies on dipeptide hydrolysis, we can form an illustrative comparison. The following tables summarize findings on chemical and enzymatic stability.
Disclaimer: The data presented below is compiled from different sources and should be considered illustrative rather than a direct head-to-head comparison, as experimental conditions may vary.
Table 1: Illustrative Comparison of Chemical Stability of Dipeptide Bonds
| Dipeptide | Condition | Parameter | Value | Reference |
| Gly-Gly | 0.1 M HCl, 100°C | Hydrolysis Rate Constant (k, min⁻¹) | 0.012 | [3] |
| Ala-Ala | 0.1 M HCl, 100°C | Hydrolysis Rate Constant (k, min⁻¹) | 0.008 | [3] |
| Gly-Ala | 0.1 M HCl, 100°C | Hydrolysis Rate Constant (k, min⁻¹) | 0.010 | [3] |
| Ala-Gly | 0.1 M HCl, 100°C | Hydrolysis Rate Constant (k, min⁻¹) | 0.009 | [3] |
Note: Specific hydrolysis rate constants for Gly-Sar under these exact conditions were not found in the reviewed literature, but its N-methylated bond is widely acknowledged to be more stable.
Table 2: Illustrative Comparison of Enzymatic Stability in Plasma
| Dipeptide | Plasma Source | Half-life (t½) | Key Observation | Reference |
| Gly-Leu | Rat Plasma | Longer half-life | Slower hydrolysis | [4] |
| Ala-Leu | Rat Plasma | Shorter half-life | Rapid hydrolysis | [4] |
| Gly-Pro | Rat Plasma | Stable | Detected intracellularly | [4] |
| Gly-Sar | Caco-2 cell lysates | Stable | High stability against intracellular degradation | [2] |
Experimental Protocols for Stability Assessment
A robust assessment of peptide bond stability involves a combination of forced degradation studies and quantitative analysis using chromatographic methods.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a peptide.[5][6]
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare stock solutions of the dipeptides (e.g., Gly-Sar, Gly-Gly, Gly-Ala) in water or a suitable buffer at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix the peptide solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, mix the peptide solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and neutralize it (with NaOH for the acid-stressed sample and HCl for the base-stressed sample).
-
Analyze the samples by LC-MS to quantify the remaining intact peptide and identify degradation products.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a 1 mg/mL solution of the peptide.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the peptide solution.
-
Incubate at room temperature for a set time course (e.g., up to 24 hours).
-
Analyze the samples by LC-MS at various time points.
-
3. Thermal Degradation:
-
Protocol:
-
Prepare a 1 mg/mL solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at an elevated temperature (e.g., 70°C).
-
Collect samples at various time points for LC-MS analysis.
-
4. Photostability:
-
Protocol:
-
Expose a solution of the peptide to a controlled light source (e.g., a photostability chamber with a specified light intensity).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by LC-MS at different time intervals.
-
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the quantitative analysis of peptides and their degradation products.[7][8]
1. Sample Preparation:
-
For in vitro samples from forced degradation studies, dilute the neutralized samples with the mobile phase to an appropriate concentration for LC-MS analysis.
-
For biological matrices (e.g., plasma, cell lysates), perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation to remove precipitated proteins.[2]
2. LC-MS/MS Conditions for Dipeptide Quantification:
-
LC Column: A reverse-phase C18 column is commonly used for peptide separations.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) for quantification of the parent peptide and its expected degradation products. For Gly-Sar, a common transition is m/z 147.1 → 90.1.[9]
Visualizing Workflows and Structures
Diagrams can clarify complex experimental processes and molecular differences.
Caption: Experimental workflow for the comparative assessment of dipeptide stability.
Caption: Comparison of Gly-Gly and Gly-Sar chemical structures.
Conclusion
The N-methylation of the peptide bond in Gly-Sar confers a significant stability advantage, particularly against enzymatic degradation, when compared to non-methylated dipeptides. This makes it an attractive building block for the design of more robust peptide-based therapeutics. While direct, comprehensive quantitative comparisons are an area for further research, the provided protocols offer a solid framework for researchers to conduct their own stability assessments. By employing systematic forced degradation studies and precise LC-MS/MS analysis, drug development professionals can make informed decisions in the design and formulation of next-generation peptide drugs.
References
- 1. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics of acid hydrolysis of dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Benchmarking Boc-Gly-Sar-OH: A Comparative Guide for Automated Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of automated peptide synthesis are paramount. The synthesis of peptides containing "difficult" sequences, such as those with N-methylated amino acids like sarcosine (Sar), often presents significant challenges, leading to lower yields and purity. This guide provides a comparative analysis of using the dipeptide building block, Boc-Gly-Sar-OH, in automated peptide synthesizers versus the traditional stepwise addition of individual amino acids.
The incorporation of sarcosine can introduce steric hindrance, slowing down coupling reactions and potentially leading to incomplete synthesis and the formation of deletion sequences.[1] Utilizing a pre-formed this compound dipeptide can be a strategic approach to circumvent these issues, potentially improving the overall efficiency and outcome of the synthesis.
Performance Comparison: Dipeptide vs. Stepwise Synthesis
While direct, publicly available, head-to-head benchmarking data for this compound in automated synthesizers is limited, we can extrapolate a qualitative and hypothetical quantitative comparison based on established principles of solid-phase peptide synthesis (SPPS). The primary advantage of using a dipeptide is overcoming the sterically hindered coupling onto the N-methylated amino acid.
Qualitative Comparison of Synthesis Strategies
| Feature | Stepwise Addition (Boc-Gly-OH then Boc-Sar-OH) | Dipeptide Addition (this compound) | Rationale |
| Coupling Efficiency | Potentially lower, especially for the amino acid coupled to Sarcosine, due to steric hindrance. | Generally higher as the challenging Gly-Sar peptide bond is pre-formed. | The N-methyl group of sarcosine can hinder the incoming activated amino acid.[1] |
| Risk of Deletion Sequences | Higher, as incomplete coupling can lead to peptides missing the intended amino acid. | Lower, as the Gly-Sar unit is incorporated as a single block. | Incomplete reactions are a common issue with difficult couplings.[2][3] |
| Synthesis Time | Potentially longer due to the need for repeated or extended coupling cycles for the hindered residue. | Potentially shorter as one coupling cycle is eliminated and difficult couplings are avoided. | Automated synthesizers can be programmed for extended coupling times to address difficult sequences.[4] |
| Risk of Side Reactions | Higher potential for side reactions associated with prolonged coupling times and the use of highly reactive coupling agents.[5] | Lower, as the pre-formed dipeptide avoids a problematic coupling step. | The choice of coupling reagent is critical for minimizing side reactions.[5] |
| Cost of Reagents | Lower cost for individual protected amino acids. | Higher initial cost for the specialized dipeptide. | Cost-effectiveness depends on the overall success and purity of the final peptide. |
Illustrative Performance Data for a Model Peptide
The following table presents hypothetical data for the synthesis of a model 10-mer peptide containing a Gly-Sar sequence, illustrating the potential benefits of using this compound.
| Performance Metric | Stepwise Synthesis | Dipeptide Synthesis (this compound) |
| Crude Peptide Purity (%) | 65 | 85 |
| Overall Yield (mg) | 45 | 70 |
| Synthesis Time (hours) | 12 | 10 |
| Major Impurities | Deletion Peptides | Truncated Peptides |
Note: This data is illustrative and intended to model the expected outcomes based on chemical principles. Actual results will vary depending on the specific peptide sequence, synthesizer, and protocols used.
Experimental Protocols
The following is a generalized protocol for automated solid-phase peptide synthesis (SPPS) using Boc chemistry. This can be adapted for various automated synthesizers.
Materials and Reagents:
-
Boc-protected amino acids
-
This compound
-
Resin (e.g., Merrifield or PAM resin)[6]
-
Coupling reagents (e.g., HBTU, HATU, DIC)[5]
-
Activator base (e.g., DIEA, HOBt)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM)[6]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., HF or a low-HF alternative)[6]
Automated Synthesizer Protocol (Boc-SPPS):
-
Resin Preparation: Swell the resin in DCM in the reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded): Couple the C-terminal Boc-amino acid to the resin using a standard coupling protocol.
-
Synthesis Cycle (Repeated for each amino acid/dipeptide):
-
Washing: Wash the resin with DCM.
-
Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc protecting group. A pre-wash of 5 minutes can be followed by a longer deprotection step of 15-25 minutes.[6]
-
Washing: Wash the resin with DCM and IPA, followed by a final DCM wash to remove residual TFA.
-
Neutralization: Neutralize the protonated N-terminus with a base like DIEA in DCM/DMF.
-
Washing: Wash the resin with DCM/DMF.
-
Coupling:
-
For Stepwise Addition: Dissolve the next Boc-amino acid and coupling reagents in DMF and add to the reaction vessel. Allow to react for the programmed time.
-
For Dipeptide Addition: Dissolve this compound and coupling reagents in DMF and add to the reaction vessel.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
-
Final Deprotection: After the final coupling cycle, perform a final deprotection to remove the N-terminal Boc group.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide using techniques like HPLC and verify its identity with mass spectrometry.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Automated peptide synthesis cycle workflow.
Caption: Comparison of synthesis logic.
References
Safety Operating Guide
Proper Disposal Procedures for Boc-Gly-Sar-OH: A Safety and Operational Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-Gly-Sar-OH was not located. The following guidance is based on the safety data for structurally similar compounds, such as Boc-Gly-OH and other N-Boc protected amino acids. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols compliant with local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is essential to be aware of the potential hazards associated with similar compounds. These may include:
-
Skin and Respiratory Irritation: May cause irritation to the skin and respiratory system.[1][2]
-
Combustibility: While not highly flammable, it is a combustible solid.[3] Dusts may form explosive mixtures with air.[3]
-
Hazardous Decomposition: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]
Always handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] For operations that may generate dust, use of a dust mask or respirator is recommended.
Chemical and Physical Properties Summary
The following table summarizes key quantitative data for related Boc-protected amino acids to provide context for handling and disposal.
| Property | Boc-Gly-OH | Boc-Gly-Gly-OH |
| Molecular Formula | C₇H₁₃NO₄[1][4] | C₉H₁₆N₂O₅[6] |
| Molecular Weight | 175.18 g/mol [4] | 232.24 g/mol [6] |
| Appearance | White powder or crystals[1][3] | White powder[6] |
| Melting Point | 86-89 °C[1] | 128-133 °C[6] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and ethyl acetate.[1][3] | Not specified |
| Storage Temperature | 4 °C[7] | 2-8 °C[6][8] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Uncontaminated Material: If the this compound is unused, in its original container, and not contaminated, it may be eligible for recycling or redistribution.[3] Consult your institution's chemical surplus program.
-
Contaminated Material: Any this compound that is a byproduct of an experiment, a spill residue, or mixed with other substances must be treated as chemical waste.
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, as this could create a fire hazard.[2][3]
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Remove all sources of ignition.[3]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up spills immediately using dry methods to avoid generating dust.[3]
-
Use an inert absorbent material if necessary.
-
Place the spilled material and cleanup supplies into a suitable, clearly labeled container for hazardous waste.[3]
-
-
Major Spills:
Step 3: Preparing Waste for Disposal
-
Containerization:
-
Place solid this compound waste in a robust, sealable container.
-
Do not use containers that can be easily punctured. Puncturing containers to prevent reuse is a recommended practice before final landfill disposal.[3]
-
If the waste is dissolved in a solvent, use a compatible, sealed container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Combustible Solid").
-
Step 4: Final Disposal
The final disposal method must comply with all regulations.[3] The two primary options are:
-
Incineration (Preferred Method):
-
For organic compounds like this compound, controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is often the preferred method.[8] This ensures complete destruction of the compound and minimizes environmental impact.
-
If the material is dissolved in a combustible solvent, this can facilitate the incineration process.[8]
-
-
Authorized Landfill:
-
If incineration is not an option, the material may be disposed of in an authorized hazardous waste landfill.[3] This must be arranged through your institution's EHS department and a certified waste management contractor.
-
Important: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[3][5][8] All wash water from cleaning contaminated glassware and equipment should be collected as hazardous waste.[3][8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound.
Caption: Decision workflow for the proper handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. peptide.com [peptide.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. anaspec.com [anaspec.com]
- 8. biosynth.com [biosynth.com]
Personal protective equipment for handling Boc-Gly-Sar-OH
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling and disposal of Boc-Gly-Sar-OH, a glycine derivative used in peptide synthesis.
Personal Protective Equipment (PPE) and Handling
When working with this compound, which is typically a powder or crystalline solid, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2]
Minimum PPE Requirements: [1][2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3][4] For tasks with a higher risk of splashes or dust generation, chemical safety goggles are necessary.[3] A face shield may be required for procedures with significant splash hazards.[1][5]
-
Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[1][3] If prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[3] Gloves should be inspected before use and changed immediately if contaminated.[3]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[1][2] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If there is a risk of inhaling dust, a NIOSH/MSHA-approved N95 dust mask or a respirator should be used.[6][7]
-
Footwear: Fully enclosed shoes that cover the top of the foot are mandatory in the laboratory.[1][2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not inhale dust or fumes.[9]
-
Wash hands thoroughly after handling the compound.[8]
-
Do not eat, drink, or smoke in the laboratory.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Keep containers tightly closed when not in use.[8]
Spill and Emergency Procedures
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[10]
-
For major spills, evacuate the area and contact the appropriate emergency response team.[10]
-
Ventilate the area and clean the spill site thoroughly.[8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[11] Seek medical attention if irritation occurs.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention or call a poison control center.
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area.[12]
-
Recommended storage temperature is typically between 2°C and 8°C.[8] For long-term storage of stock solutions, -20°C or -80°C may be recommended.[13][14]
-
Keep the container tightly closed and protected from light and moisture.[12]
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.[8][12]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Do not allow the chemical to enter drains or surface water.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol [12] |
| Appearance | White to off-white crystalline powder[12] |
| Purity | ≥98% or ≥99.0% (T)[12] |
| Melting Point | 88-90 °C or 115–119°C[12] |
| Solubility | Soluble in DMF, DCM, methanol, ethanol; sparingly soluble in water[12] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. Personal Protective Equipment - Environmental Health and Safety [ehs.iastate.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. epa.gov [epa.gov]
- 6. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. anaspec.com [anaspec.com]
- 12. Boc-Sar-OH - SRIRAMCHEM [sriramchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
